2(3H)-Furanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGNLCLDBVESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174942 | |
| Record name | 2(3H)-Furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20825-71-2 | |
| Record name | 2(3H)-Furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20825-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2(3H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F666POB3G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2(3H)-Furanone: Core Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2(3H)-furanone, a five-membered heterocyclic lactone, represents a core structural motif in a vast array of natural products and pharmacologically active compounds. Its inherent reactivity and stereochemical versatility make it a valuable scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the fundamental aspects of this compound, including its basic structure, physicochemical properties, and spectroscopic signature. Furthermore, it delves into its chemical synthesis and reactivity, with a focus on reactions relevant to the structural modification and functionalization of the furanone ring. The guide also explores the significant biological activities of this compound derivatives, particularly their roles as antimicrobial and anticancer agents, and provides detailed experimental protocols for their synthesis and biological evaluation. Finally, key signaling pathways modulated by these compounds are illustrated to provide a deeper understanding of their mechanism of action.
Basic Structure and Properties
The this compound, also known as γ-crotonolactone, is an unsaturated γ-lactone with the chemical formula C₄H₄O₂.[1][2] The core structure consists of a furan ring with a carbonyl group at the 2-position and a double bond between C4 and C5. The "(3H)" designation indicates that the C3 position is saturated with two hydrogen atoms.
Physicochemical Properties
The physical and chemical properties of the parent this compound are summarized in the table below. These properties can be significantly altered by the introduction of various substituents on the furanone ring, which is a key strategy in the development of furanone-based drugs.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄O₂ | [1][2] |
| Molecular Weight | 84.07 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Melting Point | Not available for the parent compound | |
| Boiling Point | 208-210 °C | |
| Density | 1.25 g/cm³ | |
| Solubility | Soluble in water and most organic solvents | |
| CAS Number | 497-23-4 |
Spectroscopic Properties
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The characteristic spectral data for the parent compound are presented below.
| Technique | Key Observables / Characteristic Peaks | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.60 (dd, 1H, H-5), 6.20 (dd, 1H, H-4), 4.95 (t, 2H, H-3) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 174.0 (C=O, C-2), 155.0 (C-5), 122.0 (C-4), 70.0 (C-3) | [3] |
| Infrared (IR) | ν (cm⁻¹): ~1750 (C=O, lactone), ~1640 (C=C) | [3] |
| Mass Spectrometry (MS) | m/z: 84 (M⁺), 55, 39 |
Synthesis and Reactivity
The synthesis of the this compound scaffold can be achieved through various synthetic routes, often involving the cyclization of γ-hydroxy acids or their derivatives.
General Synthesis Protocol: Acid-Catalyzed Cyclization of 4-hydroxy-2-butenoic acid
This method represents a fundamental approach to the synthesis of the this compound core.
Materials:
-
4-hydroxy-2-butenoic acid
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Dissolve 4-hydroxy-2-butenoic acid in a minimal amount of diethyl ether.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Reactivity
The reactivity of the this compound ring is characterized by several key features:
-
Ring-Opening Reactions: The lactone functionality is susceptible to nucleophilic attack, leading to ring-opening. This is a common reaction with nucleophiles such as amines, thiols, and hydroxides, and is often exploited for the synthesis of more complex acyclic molecules.[4]
-
Michael Addition: The α,β-unsaturated system allows for 1,4-conjugate addition (Michael addition) of nucleophiles to the C4 position.
-
Diels-Alder Reactions: The double bond in the ring can act as a dienophile in Diels-Alder cycloaddition reactions.
-
Functionalization at C3: The methylene group at the C3 position can be deprotonated with a strong base to form an enolate, which can then be reacted with various electrophiles to introduce substituents at this position.
Biological Activities and Drug Development Applications
This compound derivatives have emerged as a promising class of compounds with a wide range of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity: Quorum Sensing Inhibition
Many pathogenic bacteria, such as Pseudomonas aeruginosa, utilize a cell-to-cell communication system called quorum sensing (QS) to coordinate their virulence and form biofilms.[5][6][7] Furanone derivatives have been shown to act as potent inhibitors of QS by interfering with the binding of acyl-homoserine lactone (AHL) signaling molecules to their cognate LuxR-type receptors.[5][6] This disruption of bacterial communication leads to a reduction in virulence factor production and biofilm formation, rendering the bacteria more susceptible to host defenses and conventional antibiotics.
References
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]
- 3. This compound, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2(3H)-Furanone Ring: A Privileged Scaffold in Drug Discovery and Chemical Biology
An In-depth Technical Guide on the Biological Significance of the 2(3H)-Furanone Core for Researchers, Scientists, and Drug Development Professionals.
The this compound ring, a five-membered lactone, has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its derivatives have been extensively explored and shown to possess anti-inflammatory, antimicrobial, analgesic, antiviral, anticonvulsant, and anticancer properties.[1] This versatility stems from the unique structural and electronic features of the furanone core, which allow for diverse chemical modifications and interactions with various biological targets.[4] This technical guide provides a comprehensive overview of the biological significance of the this compound ring, with a focus on its therapeutic potential, mechanisms of action, and the experimental methodologies used in its evaluation.
Diverse Biological Activities of this compound Derivatives
The this compound scaffold is a constituent of numerous natural products and has inspired the synthesis of a vast library of derivatives with a wide spectrum of pharmacological effects.[3][5]
Anti-inflammatory and Analgesic Properties
A significant area of investigation for this compound derivatives has been in the development of novel anti-inflammatory and analgesic agents.[6][7][8] These compounds have shown promise in mitigating inflammation with potentially reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6][8]
Several studies have synthesized series of 3-arylidene-2(3H)-furanones and evaluated their anti-inflammatory and analgesic activities. For instance, compounds with specific substitutions on the arylidene moiety, such as chloro and fluoro groups, have demonstrated significant inhibition of edema in animal models.[6] Notably, some derivatives were found to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]
| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity | Ulcerogenic Incidence | Reference |
| 3-(2,6-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | 80.98% | Significant | Low | [6] |
| 3-(2,4-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | 71.67% | Significant | Low | [6] |
| 3-(2-chlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | 68.37% | Significant | Low | [6] |
| 3-(4-fluorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | 66.13% | Significant | Low | [6] |
Antimicrobial and Quorum Sensing Inhibition
The this compound core is a well-established motif in the field of antimicrobial research.[9] A particularly fascinating aspect of their antimicrobial action is the ability of certain derivatives to interfere with bacterial communication, a process known as quorum sensing (QS).[10][11]
Quorum sensing allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, in a cell-density-dependent manner.[11] Brominated furanones, originally isolated from the red alga Delisea pulchra, have been shown to be potent inhibitors of QS in Gram-negative bacteria like Pseudomonas aeruginosa.[10][12] These natural compounds and their synthetic analogs act as antagonists of QS receptors, such as LasR and RhlR, thereby disrupting bacterial communication and attenuating virulence.[13][14][15]
The mechanism of QS inhibition is believed to involve the structural similarity of furanones to the native acylated homoserine lactone (AHL) signaling molecules, allowing them to compete for binding to the LuxR-type receptors.[13] This disruption of QS signaling can lead to the inhibition of biofilm formation and a reduction in the production of virulence factors, making the bacteria more susceptible to host immune responses and conventional antibiotics.[10][16]
| Compound | Target Organism | Biological Effect | MIC (µg/mL) | Reference |
| 3-arylidene-5-phenyl-2(3H)-furanones | S. aureus, E. coli | Antibacterial | 6.25 | [6] |
| (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate analogs | P. aeruginosa | Quorum Sensing Inhibition (20-90%) | - | [17][18] |
| 3-(4-chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-pyrrolone | M. tuberculosis H37Rv | Antimycobacterial | - | [19] |
Other Biological Activities
Beyond their anti-inflammatory and antimicrobial properties, this compound derivatives have been investigated for a range of other therapeutic applications, including:
-
Anticancer Activity: Certain furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Antiviral Activity: The furanone scaffold has been explored for the development of antiviral agents.[1]
-
Anticonvulsant Activity: Some derivatives have shown potential as modulators of GABA receptors, suggesting anticonvulsant properties.[1][20]
Mechanism of Action: A Deeper Dive into Quorum Sensing Inhibition
The interference with bacterial quorum sensing by 2(3H)-furanones is a prime example of their sophisticated mechanism of action. The process can be visualized as a competitive inhibition at the receptor level.
References
- 1. Recent Advances in this compound Chemistry and Its Hydrazide Derivative: Synthesis and Reactions [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. This compound, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Rational Design and Synthesis of Biologically Active Disubstituted 2(3H) Furanones and Pyrrolone Derivatives as Potent and Safer Non Steroidal Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of 2(3H)-furanones and 2(3H)-pyrrolones, combining analgesic and anti-inflammatory properties with reduced gastrointestinal toxicity and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity [mdpi.com]
- 10. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The naturally occurring furanones: formation and function from pheromone to food | Biological Reviews | Cambridge Core [cambridge.org]
- 13. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2(3H)-furanones and 2(3H)-pyrrolones: synthesis and antimycobacterial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2(3H)-Furanone and Its Isomers for Researchers and Drug Development Professionals
Introduction: Furanones are a class of heterocyclic organic compounds with a five-membered ring containing an oxygen atom and a ketone group. The position of the double bond and the carbonyl group within the ring gives rise to several isomers, primarily 2(3H)-furanone, 2(5H)-furanone, and 3(2H)-furanone. These core structures and their derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and applications in flavor and fragrance industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key biological signaling pathways associated with this compound and its principal isomers.
Chemical Structures and Isomerism
The fundamental furanone isomers are distinguished by the placement of the endocyclic double bond relative to the carbonyl group. The structures of this compound, 2(5H)-furanone, and 3(2H)-furanone are depicted below.
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2(3H)-Furanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of 2(3H)-furanones, a core motif in many natural products and pharmacologically active compounds. A systematic approach to interpreting ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is presented, supplemented with detailed experimental protocols and a logical workflow for structural determination.
Spectroscopic Data Presentation
The following tables summarize the characteristic spectroscopic data for the 2(3H)-furanone scaffold. These values are approximate and can be influenced by substitution and solvent effects.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| H-3 (CH₂) | 2.0 - 3.0 | Multiplet | |
| H-4 (CH₂) | 2.5 - 4.5 | Multiplet | |
| H-5 (CH) | 4.0 - 5.0 | Multiplet | |
| Substituents on the ring | Variable | Variable | Variable |
Note: The chemical shifts are referenced to a standard like tetramethylsilane (TMS).
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon | Typical Chemical Shift (δ, ppm) |
| C-2 (C=O) | 170 - 185 |
| C-3 (CH₂) | 20 - 40 |
| C-4 (CH₂) | 30 - 80 |
| C-5 (CH-O) | 70 - 90 |
| Substituent Carbons | Variable |
Note: ¹³C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each carbon.[1][2]
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Frequency (cm⁻¹) | Intensity |
| C=O (Lactone) | 1740 - 1780 | Strong |
| C-O Stretch | 1000 - 1300 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
Table 4: Mass Spectrometry (MS) Data
| Fragmentation Process | Description | Common m/z Fragments |
| Molecular Ion (M⁺) | The parent molecule with one electron removed. | Corresponds to the molecular weight of the compound. |
| Loss of CO | A common fragmentation for cyclic esters. | [M - 28]⁺ |
| Loss of CO₂ | Decarboxylation of the lactone ring. | [M - 44]⁺ |
| Ring Opening and Cleavage | Complex fragmentation patterns resulting from the cleavage of the furanone ring. | Varies depending on substitution. |
| McLafferty Rearrangement | Occurs if a γ-hydrogen is available on a substituent.[3] | Varies. |
| Alpha-Cleavage | Cleavage of a bond adjacent to the carbonyl group or the ring oxygen.[4] | Varies. |
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to identify the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[5]
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the characteristic lactone carbonyl group.
Methodology:
-
Sample Preparation (KBr Pellet Method for Solids):
-
Sample Preparation (Thin Film Method for Liquids/Oils):
-
Data Acquisition:
-
Place the sample holder in the IR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern to gain further structural information.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 1 mg/mL.[11]
-
-
Instrument Setup:
-
Set the GC oven temperature program to effectively separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Set the injector temperature and the transfer line temperature to ensure efficient vaporization of the sample without thermal degradation.
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-500).
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The sample is vaporized and separated on the GC column.
-
As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the retention time of the compound of interest.
-
Extract the mass spectrum corresponding to the chromatographic peak of the this compound.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern and compare it to known fragmentation pathways for lactones to deduce structural features.
-
Workflow for Spectroscopic Data Interpretation
The following diagram illustrates a logical workflow for the integrated interpretation of spectroscopic data to elucidate the structure of an unknown this compound.
References
- 1. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. google.com [google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
Unraveling the Thermal Degradation of 2(3H)-Furanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal decomposition pathways of 2(3H)-furanone, a significant heterocyclic compound. Understanding its thermal stability and degradation mechanisms is crucial for applications in various fields, including drug development, where thermal processing can be a critical step. This document provides a comprehensive overview of the theoretical and experimental findings, detailed experimental protocols for analysis, and quantitative data to support further research and process optimization.
Core Concepts: Thermal Decomposition Pathways
The thermal decomposition of this compound is a complex process involving isomerization and subsequent fragmentation. The primary pathways have been elucidated through theoretical calculations and are supported by experimental observations.[1][2][3]
Primary Pathway: Isomerization to 2(5H)-Furanone
The most favorable initial step in the thermal decomposition of this compound is its isomerization to the more stable 2(5H)-furanone.[1][2][3] This transformation does not occur directly but proceeds through a key intermediate: a ketenoic aldehyde. The process involves a 1,2-hydrogen transfer reaction that leads to the opening of the furanone ring to form 3-oxobut-3-enal. This open-chain intermediate can then undergo ring closure to form 2(5H)-furanone.[1][2][3]
Secondary Pathway: Decomposition to Acrolein and Carbon Monoxide
Following the initial isomerization, the decomposition of this compound ultimately leads to the formation of acrolein (propenal) and carbon monoxide.[1][2][3] Theoretical studies indicate that these final products are formed exclusively from the this compound isomer.[1][2][3] Experimental studies have confirmed that at temperatures around 600°C, acrolein and carbon monoxide are the sole products observed from the pyrolysis of unsubstituted furanones.[1]
Further Decomposition of Acrolein
At higher temperatures, the primary product, acrolein, can undergo further thermal decomposition to yield ethylene and an additional molecule of carbon monoxide.[1][2][3]
Quantitative Data on Thermal Decomposition
The following table summarizes the key quantitative data related to the thermal decomposition of this compound, primarily based on theoretical calculations due to a scarcity of detailed experimental kinetic studies.
| Parameter | Reaction Step | Value | Method | Reference |
| Activation Energy (Ea) | This compound → 3-oxobut-3-enal | 258.2 kJ/mol | Theoretical (CBS-QB3) | [1][2][3] |
| 3-oxobut-3-enal → 2(5H)-furanone | 119.7 kJ/mol | Theoretical (CBS-QB3) | [1][2][3] | |
| This compound → Acrolein + CO | 283.3 kJ/mol | Theoretical (CBS-QB3) | [1][2][3] | |
| Reaction Enthalpy (ΔH) | This compound → 2(5H)-furanone | -25.5 kJ/mol | Theoretical (CBS-QB3) | [1][2][3] |
| This compound → Acrolein + CO | 45.2 kJ/mol | Theoretical (CBS-QB3) | [1][2][3] | |
| Decomposition Temperature | Isomer Interconversion | 300-400 °C | Experimental (Pyrolysis-Photoelectron Spectroscopy) | [1] |
| Decomposition to Final Products | ~600 °C | Experimental (Pyrolysis-Photoelectron Spectroscopy) | [1] |
Visualizing the Decomposition Pathways
The following diagrams illustrate the key reaction pathways and a general experimental workflow for studying the thermal decomposition of this compound.
Experimental Protocols
While detailed experimental protocols specifically for the thermal decomposition of this compound are not extensively reported, a general methodology can be adapted from studies on similar furan derivatives, such as furan itself. The following protocol outlines a common approach using a flow tube reactor coupled with photoionization mass spectrometry.[4]
Objective: To identify the decomposition products of this compound as a function of temperature and determine the reaction kinetics.
Apparatus:
-
Flow Tube Reactor: A microtubular reactor, typically made of a chemically inert and high-temperature resistant material like silicon carbide (SiC), with a defined internal diameter and length (e.g., 0.66 mm i.d., 2.5 cm long).
-
High-Temperature Furnace: A furnace capable of heating the flow tube reactor to a stable and uniform temperature, typically in the range of 300-1600 K.
-
Gas Handling System: Mass flow controllers to precisely regulate the flow of a dilute mixture of this compound in an inert carrier gas (e.g., helium or argon).
-
Pressure Control: A system to maintain a constant low pressure within the reactor (e.g., 100-300 Torr).
-
Detection System: A photoionization time-of-flight mass spectrometer (TOF-MS) for the detection and identification of pyrolysis products. A tunable synchrotron vacuum ultraviolet (VUV) light source is often used for selective photoionization.
Procedure:
-
Sample Preparation: A dilute mixture of this compound (e.g., 0.01%) in high-purity helium is prepared. The low concentration minimizes bimolecular reactions.
-
Reactor Setup: The SiC flow tube is placed within the furnace, and the temperature is set to the desired value and allowed to stabilize.
-
Initiation of Flow: The prepared gas mixture is introduced into the flow tube reactor at a controlled flow rate. The pressure within the reactor is maintained at a constant low value to ensure near-collisionless conditions and to facilitate molecular beam sampling.
-
Pyrolysis: As the gas mixture passes through the heated zone of the reactor, the this compound molecules undergo thermal decomposition. The residence time in the heated zone is typically in the microsecond range (e.g., 60-150 µs).
-
Product Sampling: The gas mixture exiting the reactor is sampled through a small orifice or nozzle, forming a molecular beam. This process rapidly cools the products, quenching further reactions.
-
Photoionization and Detection: The molecular beam is directed into the ionization region of the TOF-MS, where it is intersected by a beam of VUV photons. The energy of the photons is tuned to selectively ionize the products of interest. The resulting ions are then analyzed by the TOF-MS to determine their mass-to-charge ratio, allowing for the identification of the decomposition products.
-
Data Analysis: The mass spectra are recorded at various reactor temperatures. The signal intensities of the parent molecule and the detected products are used to determine the extent of decomposition and the product distribution as a function of temperature. This data can then be used to derive kinetic parameters, such as the activation energy for the decomposition process.
Conclusion
The thermal decomposition of this compound is a well-defined process, primarily proceeding through an isomerization to 2(5H)-furanone via a ketenoic aldehyde intermediate, followed by fragmentation to acrolein and carbon monoxide. While theoretical studies have provided a robust framework for understanding these pathways and their energetics, further experimental investigations are needed to provide more detailed quantitative data, such as precise reaction rate constants and product yields under various conditions. The experimental protocol outlined here provides a basis for conducting such studies, which will be invaluable for the practical application of this compound and its derivatives in fields requiring thermal processing.
References
2(3H)-furanone derivatives in medicinal chemistry
An In-depth Technical Guide to 2(3H)-Furanone Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound, a γ-lactone moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. The facile synthesis and the ability to readily modify the core structure have made it an attractive template for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, therapeutic applications, and mechanisms of action of this compound derivatives. It includes structured data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams of key signaling pathways to elucidate their molecular interactions.
Introduction to the this compound Core
The this compound, also known as α-butenolide, is a five-membered heterocyclic lactone. This scaffold is present in numerous natural products and has garnered significant attention from medicinal chemists due to its versatile chemical reactivity and wide spectrum of pharmacological effects.[1][2] The core structure offers multiple sites for functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives are often synthesized as 3-arylidene-5-aryl-2(3H)-furanones, which have shown significant potential in various therapeutic areas.[3] The reactivity of the lactone ring, particularly its susceptibility to nucleophilic attack, allows these derivatives to serve as precursors for other important heterocyclic systems like pyrrolones, pyridazinones, and oxadiazoles, further expanding their chemical diversity and biological utility.[1][4][5]
Synthetic Strategies
The most prevalent method for synthesizing 3-arylidene-5-aryl-2(3H)-furanone derivatives is a variation of the Perkin reaction. This typically involves the condensation of a β-aroylpropionic acid with an aromatic aldehyde in the presence of a dehydrating agent like acetic anhydride and a base such as sodium acetate or triethylamine.[3][6] This one-pot reaction is efficient and allows for the introduction of diverse substituents on the two aromatic rings, making it ideal for creating libraries of compounds for structure-activity relationship (SAR) studies.
Below is a generalized workflow for this synthetic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H4O2 | CID 140765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in this compound Chemistry and Its Hydrazide Derivative: Synthesis and Reactions [ejchem.journals.ekb.eg]
- 5. tandfonline.com [tandfonline.com]
- 6. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
understanding the tautomerism of 2(3H)- and 2(5H)-furanones
An In-Depth Guide to the Tautomerism of 2(3H)- and 2(5H)-Furanones
Introduction
Furanones are a class of heterocyclic organic compounds that form the core structure of numerous natural products, flavor compounds, and pharmacologically active molecules.[1] Among the various isomers, 2(3H)- and 2(5H)-furanones are of significant interest due to their distinct chemical reactivity and biological activities. A critical aspect of their chemistry is their ability to exist as tautomers—constitutional isomers that readily interconvert. This guide provides a detailed exploration of the tautomeric equilibria of 2(3H)- and 2(5H)-furanones, focusing on the underlying mechanisms, influencing factors, and the experimental and computational methods used for their study.
Core Concepts of Furanone Tautomerism
The tautomerism involving 2(3H)- and 2(5H)-furanones is primarily a form of constitutional isomerism involving the migration of a proton and the shifting of a double bond.
α,β- vs. β,γ-Unsaturated Carbonyl Tautomerism
The principal tautomeric relationship between these furanone isomers is the interconversion between an α,β-unsaturated lactone (2(5H)-furanone) and a β,γ-unsaturated lactone (2(3H)-furanone). The 2(5H)-isomer, where the double bond is conjugated with the carbonyl group, is generally the thermodynamically more stable form.[1][2] The interconversion is thought to proceed through a ring-opened ketenoic aldehyde intermediate, particularly under thermal conditions.[2]
Caption: Equilibrium between 2(5H)- and this compound tautomers via a ketene intermediate.
Keto-Enol Tautomerism
While the α,β- vs. β,γ-tautomerism is primary, many biologically significant furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), exhibit classic keto-enol tautomerism.[3] This process is crucial as it can lead to racemization at chiral centers adjacent to the carbonyl group.[3][4] The equilibrium between the keto and enol forms is rapid and is heavily influenced by pH and solvent conditions.[3]
Caption: Acid/base-catalyzed keto-enol tautomerism in a hydroxyfuranone.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is dynamically influenced by several internal and external factors.
-
Structural Effects & Conjugation: The conjugated system of π-electrons in α,β-unsaturated 2(5H)-furanones generally confers greater thermodynamic stability compared to the non-conjugated 2(3H)-isomers.[1][2]
-
Solvent Polarity: The solvent environment plays a critical role in stabilizing one tautomer over another.[5] Polar solvents may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium.[5][6] For instance, in the related β-dicarbonyl systems, the enol form is significantly more favored in nonpolar solvents like CCl₄, whereas the keto form dominates in polar solvents like water.[7]
-
pH: The interconversion between tautomers is often catalyzed by acid or base.[8][9] For chiral furanones like HDMF, tautomerism and the associated racemization are significantly slower at a pH between 4 and 5, but are accelerated in strongly acidic (pH < 2) or basic (pH > 7) conditions.[3]
Quantitative Analysis of Tautomeric Equilibria
Quantifying the distribution of tautomers is essential for predicting chemical behavior and biological activity.
Table 1: Tautomeric Ratios of Furanone Derivatives in Solution This table presents data for Homofuraneol (HEMF), a flavor compound existing as two primary tautomers.
| Compound | Tautomer 1 | Tautomer 2 | Ratio (T1:T2) | Solvent | Reference |
| Homofuraneol (HEMF) | 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone | 4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone | 1:3 to 1:2 | Not Specified | [10] |
Table 2: Influence of pH on Tautomerism-Induced Proton Exchange in 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) This table illustrates the effect of pH on the rate of proton exchange at the C2 position, a direct consequence of keto-enol tautomerism.
| pH Value | Observation | Rate of Tautomerism | Reference |
| 2 | Catalyzed | Accelerated | [3] |
| 4-5 | Lowest rate of tautomerism and racemization | Slow | [3] |
| > 7 | Catalyzed, especially at physiological pH | Accelerated | [3] |
| 7.2 | ~50% of protons at C2 exchanged within 1 hour | Rapid | [3] |
Experimental and Computational Protocols
A combination of spectroscopic and computational methods is typically employed to elucidate tautomeric structures and equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-invasive technique for studying tautomeric equilibria directly in solution.[11]
-
Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample of the furanone in a deuterated solvent of choice (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The rate of interconversion determines the appearance of the spectrum. If interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed.[11]
-
Signal Assignment: Assign distinct peaks to their corresponding tautomers based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC). Theoretical calculations can aid in this assignment.[11]
-
Quantification: Determine the relative molar ratio of the tautomers by integrating non-overlapping signals unique to each species. The equilibrium constant (K_eq) can then be calculated from these ratios.[11]
-
Caption: Workflow for the quantitative analysis of tautomeric equilibria using NMR spectroscopy.
UV-Vis Spectroscopy
This technique monitors changes in the electronic absorption spectra of tautomers in different solvents.[5] Solvatochromic shifts (shifts in absorbance maxima) can be correlated with solvent polarity and provide evidence for a shift in the tautomeric equilibrium.[5]
-
Protocol:
-
Solvent Selection: Prepare dilute solutions of the furanone in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.
-
Data Analysis: Analyze the spectra for changes in the wavelength of maximum absorbance (λ_max) and molar absorptivity. A significant shift in λ_max with solvent polarity suggests that the solvent is differentially stabilizing the ground and excited states of the tautomers, thereby shifting the equilibrium.
-
Computational Chemistry
Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and understanding the factors that control the equilibrium.
-
Protocol:
-
Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G**).
-
Energy Calculation: Calculate the single-point electronic energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest energy is the most stable.[12]
-
Solvent Modeling: Incorporate solvent effects using implicit models like the Polarizable Continuum Model (PCM) or explicit models where individual solvent molecules are included in the calculation.[5] This allows for the prediction of tautomer ratios in different media.
-
Transition State Search: To understand the interconversion mechanism, locate the transition state structure connecting the two tautomers and calculate the activation energy barrier.
-
Conclusion
The tautomerism of 2(3H)- and 2(5H)-furanones, encompassing both α,β-/β,γ-isomerism and keto-enol forms, is a fundamental characteristic that dictates their stability, reactivity, and biological function. The equilibrium is a delicate balance influenced by structural, solvent, and pH effects. A comprehensive understanding, achieved through a synergistic application of advanced spectroscopic techniques like NMR and powerful computational methods, is crucial for researchers in medicinal chemistry and drug development. This knowledge enables the prediction of molecular behavior in physiological environments and the rational design of novel furanone-based therapeutic agents.
References
- 1. epa.oszk.hu [epa.oszk.hu]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemical study of chiral tautomeric flavorous furanones by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Photochemical Transformations of 2(3H)-Furanones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photochemical transformations of 2(3H)-furanones, a class of heterocyclic compounds of significant interest in organic synthesis and drug development. Their inherent reactivity under photochemical conditions allows for the construction of diverse and complex molecular architectures. This document details the primary photochemical reactions, including decarbonylation, rearrangements, and cycloadditions, providing mechanistic insights and available experimental details.
Core Photochemical Transformations
2(3H)-furanones, also known as γ-crotonolactones, exhibit a rich and varied photochemistry primarily driven by the excitation of the α,β-unsaturated lactone chromophore. The key transformations observed upon irradiation include decarbonylation, isomerization, and intermolecular and intramolecular cycloadditions. These reactions are often mediated by electronically excited triplet states, which can be populated through direct irradiation or by the use of photosensitizers.[1]
Photochemical Decarbonylation
Upon direct or sensitized irradiation, certain 2(3H)-furanones undergo decarbonylation, extruding a molecule of carbon monoxide to yield various products, including cyclopropenes and allenes. Theoretical studies suggest that this process can proceed through the 2(3H)-furanone isomer as a common precursor.[2] The reaction is believed to involve the formation of a diradical intermediate following excitation to the triplet state.
Reaction Scheme:
Photoisomerization
Photoisomerization is a common transformation for substituted 2(3H)-furanones, leading to the formation of 2(5H)-furanones and other structural isomers. These reactions can be influenced by the substitution pattern on the furanone ring, the solvent, and the nature of the excited state (singlet or triplet). For instance, sensitized irradiation often favors isomerization pathways proceeding through triplet states.
Reaction Scheme:
[2+2] Photocycloaddition
2(3H)-furanones can participate in [2+2] photocycloaddition reactions with alkenes to form cyclobutane derivatives. These reactions are valuable for the construction of complex polycyclic systems. The reaction typically proceeds through the triplet excited state of the furanone, which adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product.
Reaction Scheme:
Quantitative Data
One study on 5-aryl-3-((E)-3-phenylallylidene)-2(3H)-furanone derivatives reported that the fluorescence quantum yield decreases significantly with increasing solvent polarity, dropping more than 20-fold from toluene to water.[3] While this relates to the photophysical properties, it highlights the strong influence of the environment on the fate of the excited state, which in turn affects reaction pathways and efficiencies.
For decarbonylation reactions, while the process is known to occur, specific quantum yield data for 2(3H)-furanones is scarce. Studies on related small ring ketones like 3-oxetanone have reported quantum yields for decarbonylation, but direct extrapolation to furanones is not feasible.
Researchers are encouraged to determine these quantitative parameters for their specific systems of interest to enable reaction optimization and comparison.
Experimental Protocols
Detailed, standardized experimental protocols for the photochemical transformations of 2(3H)-furanones are not widely available in a centralized format. The following represents a generalized procedure based on common practices in synthetic photochemistry, which should be adapted and optimized for specific substrates and reactions.
General Experimental Workflow for Preparative Photochemistry:
Materials and Equipment
-
Reactants: Substituted this compound, alkene (for cycloadditions), high-purity solvents (e.g., benzene, acetonitrile, acetone).
-
Photosensitizer (if required): Acetone, acetophenone, benzophenone.
-
Photoreactor: A quartz or borosilicate glass reaction vessel is essential to allow transmission of UV light. The specific type of reactor can range from a simple immersion well apparatus to more sophisticated flow reactors.
-
Light Source: A medium-pressure or high-pressure mercury lamp is a common choice, often used with filters to isolate specific wavelengths. LEDs with specific emission wavelengths are also increasingly used.
-
Cooling System: Photochemical reactions can generate significant heat, so a cooling system (e.g., a cooling bath or a circulating chiller) is often necessary to maintain a constant temperature.
-
Inert Gas: Nitrogen or argon is used to deoxygenate the reaction mixture, as oxygen can quench triplet excited states.
Example Procedure: [2+2] Photocycloaddition (General)
-
Solution Preparation: In a quartz reaction tube, dissolve the this compound derivative (1.0 eq) and the alkene (1.5-5.0 eq) in an appropriate solvent (e.g., benzene or acetonitrile). If a sensitizer is required, add it to the solution (e.g., acetone as both solvent and sensitizer). The concentration of the reactants is typically in the range of 0.01-0.1 M.
-
Degassing: Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes.
-
Irradiation: Place the reaction vessel in the photoreactor and commence irradiation with the chosen light source. Maintain a constant temperature using a cooling system.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up and Purification: Once the reaction has reached completion (or optimal conversion), stop the irradiation. Remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography on silica gel or recrystallization to afford the desired cyclobutane adduct.
-
Characterization: Characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry) and compare the data with known values if available.
Mechanistic Considerations and Signaling Pathways (Reaction Pathways)
The photochemical transformations of 2(3H)-furanones are governed by the principles of photochemistry, involving the formation of electronically excited states. The key intermediates and pathways are summarized below.
General Photophysical and Photochemical Pathways:
Most of the productive photochemistry of 2(3H)-furanones, particularly cycloadditions and some isomerizations, proceeds through the longer-lived triplet state (T₁). This is often achieved by using sensitizers that efficiently absorb light, undergo intersystem crossing to their triplet state, and then transfer this triplet energy to the furanone molecule. The choice of sensitizer is crucial and depends on the triplet energy of the furanone derivative.
Conclusion
The photochemical transformations of 2(3H)-furanones offer a powerful and versatile strategy for the synthesis of a wide array of complex organic molecules. While the qualitative aspects of these reactions are relatively well-understood, there is a clear need for more systematic studies to provide comprehensive quantitative data on quantum yields and product distributions for a broader range of derivatives and reaction conditions. Such data would be invaluable for researchers in academia and industry, enabling more predictable and efficient use of these photochemical reactions in the development of new synthetic methodologies and in the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
Methodological & Application
Synthesis of 3-Arylidene-2(3H)-Furanones via Perkin Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 3-Arylidene-2(3H)-Furanones
3-Arylidene-2(3H)-furanones, also known as γ-lactones, are a class of heterocyclic compounds characterized by a furanone ring bearing an arylidene substituent at the 3-position. This structural motif is of significant interest in medicinal chemistry due to its presence in various natural products and its association with a wide spectrum of biological activities. These compounds have demonstrated potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents, making them attractive scaffolds for drug discovery and development.[1][2][3][4]
Therapeutic Potential and Mechanism of Action
The pharmacological profile of 3-arylidene-2(3H)-furanones is diverse and dependent on the nature and position of substituents on both the aryl and furanone rings.
Anti-inflammatory and Analgesic Activity: A significant area of investigation for these compounds is their role as anti-inflammatory agents. Several studies have shown that certain 3-arylidene-2(3H)-furanones exhibit potent anti-inflammatory and analgesic properties.[1][3] The primary mechanism for this activity is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[2][5][6] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds have the potential for reduced gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] For instance, compounds with chloro-substituents on the arylidene moiety have shown significant anti-inflammatory effects.[1]
Antimicrobial Activity: Various derivatives of 3-arylidene-2(3H)-furanones have displayed promising activity against a range of bacterial and fungal pathogens.[1] The antimicrobial efficacy is influenced by the substituents on the aromatic ring, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against bacteria like S. aureus and E. coli.[1][2]
Anticancer Activity: The furanone core is a feature of several natural products with cytotoxic properties.[7] Synthetic 3-arylidene-2(3H)-furanones have also been investigated for their potential as anticancer agents. Their mechanism of action in this context is multifaceted and can involve the inhibition of enzymes crucial for cancer cell proliferation and survival.[7][8]
Synthesis via Modified Perkin Condensation
The synthesis of 3-arylidene-2(3H)-furanones is commonly achieved through a modified Perkin condensation reaction. This one-pot synthesis involves the condensation of a β-aroylpropionic acid with an aromatic aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst, such as triethylamine or sodium acetate.[1][9] This method is advantageous due to its operational simplicity and the ready availability of the starting materials.
The general reaction involves two key steps: the formation of the 2(3H)-furanone ring from the β-aroylpropionic acid and the subsequent condensation with the aromatic aldehyde.
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of 3-arylidene-2(3H)-furanones based on the modified Perkin condensation.
General Synthetic Protocol
This protocol is a compilation of methodologies reported in the literature and can be adapted for the synthesis of various derivatives.[1][3]
Materials:
-
β-Aroylpropionic acid (e.g., 3-(4-isobutylbenzoyl)propionic acid, 3-(4-methyl-benzoyl)propanoic acid) (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Acetic anhydride (Ac₂O)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
-
Methanol or Ethanol (for crystallization)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the β-aroylpropionic acid (1.0 eq) and the desired aromatic aldehyde (1.0 eq).
-
Addition of Reagents: To this mixture, add a few drops of acetic anhydride (typically 5-8 drops per 3 mmol of reactants) and a catalytic amount of triethylamine (e.g., 2 drops) or an equivalent amount of sodium acetate.
-
Heating and Reaction: Heat the mixture gently on a heating mantle or in an oil bath. The reaction is often carried out by fusing the reactants together for a period of 30 minutes, followed by further heating for 15-30 minutes after the addition of the base.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, a solid mass is typically obtained. Allow the reaction mixture to cool to room temperature.
-
Crystallization: The crude solid product is then purified by crystallization from a suitable solvent, such as methanol or ethanol, to yield the desired 3-arylidene-2(3H)-furanone.[1][3]
-
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
Example Protocol: Synthesis of 3-Benzylidene-5-(4-methylphenyl)-2(3H)-furanone
This specific protocol is adapted from the work of Husain et al. (2009).[3]
Reactants:
-
3-(4-Methyl-benzoyl)propanoic acid (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetic anhydride
-
Triethylamine
Procedure: A mixture of 3-(4-methyl-benzoyl)propanoic acid and benzaldehyde is heated with a few drops of acetic anhydride and triethylamine. The resulting solid is then crystallized from methanol to give 3-benzylidene-5-(4-methylphenyl)-2(3H)-furanone.[3]
Data Presentation
The following tables summarize quantitative data for a selection of synthesized 3-arylidene-2(3H)-furanones.
Table 1: Physicochemical and Yield Data for Selected 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanones[3]
| Compound | Ar (Aryl group from aldehyde) | Molecular Formula | Yield (%) | M.p. (°C) |
| 2a | C₆H₅ | C₁₈H₁₄O₂ | 72 | 90 |
| 2b | 2-OCH₃-C₆H₄ | C₁₉H₁₆O₃ | 68 | 120-122 |
| 2c | 3-OCH₃-C₆H₄ | C₁₉H₁₆O₃ | 71 | 140-142 |
| 2d | 4-Cl-C₆H₄ | C₁₈H₁₃ClO₂ | 75 | 164-166 |
| 2e | 2,3,4-(OCH₃)₃-C₆H₂ | C₂₁H₂₀O₅ | 65 | 168-170 |
Table 2: Spectroscopic Data for 3-Benzylidene-5-(4-methylphenyl)-2(3H)-furanone (2a)[3]
| Spectral Data | Values |
| IR (KBr, cm⁻¹) | 1765 (C=O lactone), 1610 (C=C) |
| ¹H NMR (CDCl₃, δ ppm) | 2.38 (s, 3H, CH₃), 6.85 (s, 1H, furanone ring H), 7.26-7.59 (m, 9H, Ar-H), 7.63 (s, 1H, olefinic H) |
| MS (m/z) | 262 [M]⁺, 119, 91, 77 |
Table 3: Anti-inflammatory Activity of Selected 3-Arylidene-5-(4-isobutylphenyl)-2(3H)-furanones[1]
| Compound | Ar (Aryl group from aldehyde) | % Inhibition of Edema |
| 3 | 2-Cl-C₆H₄ | 68.37 |
| 9 | 4-F-C₆H₄ | 66.13 |
| 13 | 2,6-Cl₂-C₆H₃ | 80.98 |
| 14 | 2,4-Cl₂-C₆H₃ | 71.67 |
| Ibuprofen (Standard) | - | 82.17 |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 3-arylidene-2(3H)-furanones.
Perkin Condensation Mechanism
Caption: Simplified mechanism of the modified Perkin condensation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones: a new series of anti-inflammatory and analgesic compounds having antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pyrrolones from 2(3H)-Furanone Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolones, also known as pyrrolinones, represent a critical class of nitrogen-containing heterocyclic compounds with a wide array of biological activities. Their scaffold is a core component in numerous natural products and synthetic molecules with therapeutic potential, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2][3][4][5] The versatile nature of the pyrrolone ring makes it a privileged structure in medicinal chemistry and drug discovery.[6][7]
This application note provides a detailed overview and experimental protocols for the synthesis of 2(3H)-pyrrolones using readily available 2(3H)-furanones as precursors. The conversion of the furanone lactone ring to the pyrrolone lactam ring is a straightforward and efficient method for generating diverse pyrrolone derivatives.[1][8] This transformation typically involves the reaction of a 2(3H)-furanone with a primary amine or ammonia, leading to the exchange of the ring oxygen with a nitrogen atom.
General Reaction Scheme
The fundamental transformation involves the reaction of a substituted this compound with an amine (R-NH₂), where 'R' can be hydrogen, an alkyl, or an aryl group. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the furanone, leading to ring opening and subsequent recyclization to form the more stable pyrrolone ring.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of 2(3H)-Furanones with Nitrogen Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles from 2(3H)-furanone precursors. 2(3H)-furanones are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic systems due to the reactivity of their unsaturated γ-lactone ring.[1][2] Their reactions with nitrogen nucleophiles offer a robust platform for generating libraries of compounds with potential biological and pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3]
General Reaction Pathways
The ester moiety within the this compound ring is susceptible to nucleophilic attack, particularly by nitrogen nucleophiles.[1] The reaction outcome is highly dependent on the nature of the nucleophile, the substitution pattern of the furanone, and the specific reaction conditions employed (e.g., temperature, solvent). Two primary pathways are observed:
-
Ring-Opening: The nucleophile attacks the carbonyl carbon (C2), leading to the cleavage of the lactone ring to form an open-chain amide or hydrazide intermediate.
-
Ring-Opening Followed by Cyclization (Ring Transformation): The initial ring-opened intermediate undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring, such as a pyrrolone or a pyridazinone.[4][5]
The regioselectivity of these reactions is a key consideration, as the nucleophile can potentially attack the C2-carbonyl or the β-carbon of the exocyclic double bond in substituted furanones.[2]
Caption: General reaction mechanism of 2(3H)-furanones with nitrogen nucleophiles.
Application Note 1: Synthesis of Pyrrolone Derivatives
The reaction of 2(3H)-furanones with primary amines or ammonia sources like ammonium acetate is a common method for synthesizing pyrrolone (pyrrolinone) derivatives.[1][5] The reaction typically proceeds through ring opening followed by dehydration and cyclization. The choice of solvent and reaction temperature is critical for achieving good yields.
Quantitative Data
| Starting Furanone | Nitrogen Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-Arylidene-2(3H)-furanone | Ammonium Acetate | Acetic Acid | Reflux | Pyrrolone Derivative | Fair to Very Good | [1] |
| 3-Arylidene-2(3H)-furanone | Ammonium Acetate | Sand Bath (Fusion) | Heat | Pyrrolone Derivative | 57% | [1] |
| 3-Arylidene-2(3H)-furanone | Conc. Ammonia Solution | Ethanol | Reflux | Pyrrolone Derivative | Low | [1] |
| 3-Aryl-S-phenyl-2(3H)-furanone | Benzylamine | None | 100°C | N-Benzylamide | - | [2][6] |
| 3-Aryl-S-phenyl-2(3H)-furanone | Benzylamine | - | Reflux | 2(3H)-Pyrrolone | - | [2] |
Experimental Protocol: Synthesis of Pyrrolones via Ammonium Acetate
This protocol is a general procedure for the synthesis of pyrrolone derivatives from 3-arylidene-2(3H)-furanones.
Materials:
-
3-Arylidene-2(3H)-furanone (1.0 eq)
-
Ammonium acetate (5.0-10.0 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the 3-arylidene-2(3H)-furanone and an excess of ammonium acetate.
-
Add glacial acetic acid to the flask to serve as the solvent (approx. 10-20 mL per gram of furanone).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove excess ammonium acetate and acetic acid.
-
Dry the product in a desiccator or a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified pyrrolone derivative.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in this compound Chemistry and Its Hydrazide Derivative: Synthesis and Reactions [ejchem.journals.ekb.eg]
- 4. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] A versatile and efficient method for the synthesis of these valuable scaffolds is the reaction of 2(3H)-furanones with hydrazine hydrate. This reaction proceeds via a ring-opening of the furanone lactone by hydrazine to form a key hydrazide intermediate, which subsequently undergoes intramolecular cyclization to yield the stable six-membered pyridazinone ring.[4][5]
These application notes provide detailed protocols for the synthesis of pyridazinone derivatives from 2(3H)-furanones, summarize key reaction data, and illustrate the relevant biological pathways associated with their therapeutic potential.
Reaction Scheme and Mechanism
The general transformation involves a two-step one-pot synthesis. The first step is the nucleophilic attack of hydrazine on the carbonyl group of the 2(3H)-furanone ring, leading to the formation of an open-chain hydrazide derivative. The second step is an intramolecular cyclization, often promoted by heat or acid catalysis, which results in the formation of the pyridazinone ring with the elimination of a water molecule.
Caption: General reaction scheme for the synthesis of pyridazinone derivatives from 2(3H)-furanones.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones
This protocol describes the direct conversion of 3-arylmethylene-5-aryl-2(3H)-furanones to the corresponding pyridazinone derivatives.
Materials:
-
3-Arylmethylene-5-aryl-2(3H)-furanone (1.0 eq)
-
Hydrazine hydrate (80-99%) (1.5 - 2.0 eq)
-
Absolute Ethanol, Dioxane, or n-Butanol
-
Glacial Acetic Acid (optional, for catalysis)
-
Hydrochloric Acid (optional, for work-up)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone in absolute ethanol (or an alternative solvent).[4]
-
Add hydrazine hydrate to the solution at room temperature with stirring.[4]
-
The reaction mixture can be stirred at room temperature or heated to reflux. Reaction conditions will vary depending on the substrate.[4] Forcing conditions such as reflux in ethanol, dioxane, or n-butanol are often employed to ensure cyclization to the pyridazinone.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]
Protocol 2: Two-Step Synthesis via Hydrazide Intermediate
This protocol involves the isolation of the hydrazide intermediate before cyclization.
Step A: Synthesis of the Hydrazide Intermediate
-
Dissolve the this compound derivative in absolute ethanol at room temperature.[4]
-
Add hydrazine hydrate dropwise while stirring.
-
Continue stirring at room temperature for a specified time (typically 1-4 hours) until the furanone is consumed (monitored by TLC).
-
The hydrazide intermediate often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry.
Step B: Cyclization to the Pyridazinone
-
Suspend the dried hydrazide intermediate in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[5]
-
Heat the mixture to reflux and monitor the reaction by TLC until the hydrazide is consumed.
-
Cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone derivative.
Data Presentation
Table 1: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones - Reaction Conditions and Yields
| Entry | This compound Derivative | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | 3-(Indol-3-ylmethylene)-5-phenyl-2(3H)-furanone | Ethanol | Reflux | 4-((Indol-3-yl)methylene)-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Not specified | [5] |
| 2 | 3-Arylidene-5-phenyl-2(3H)-furanone | Ethanol | Stirring at RT, then reflux | 4-Arylmethylene-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Good | [4] |
| 3 | 3-Arylidene-5-phenyl-2(3H)-furanone | Dioxane | Reflux | 4-Arylmethylene-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Not specified | [4] |
| 4 | 3-Arylidene-5-phenyl-2(3H)-furanone | n-Butanol | Reflux | 4-Arylmethylene-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Not specified | [4] |
| 5 | 3-[2-(4-Halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Absolute Ethanol | Reflux | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Not specified | [7] |
Table 2: Characterization Data of Selected Pyridazinone Derivatives
| Compound | Molecular Formula | M.p. (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |
| 6-Phenyl-2,3,4,5-tetrahydro-pyridazin-3-one | C₁₀H₁₀N₂O | Not specified | 5.7 (1H, d), 6.49 (1H, d), 7.0 (4H, s), 7.5 (3H, m), 7.9 (2H, m) | 3350 (NH), 1685 (C=O) | Not specified | [6] |
| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | C₁₆H₁₅ClN₆ | 102-104 | 4.38 (s, 1H, NH), 4.45 (s, 1H, NH), 5.14 (s, 2H, NH₂), 6.64 (s, 1H, pyridazine-H), 7.17-8.31 (m, 9H, Ar-H), 8.89 (s, 1H, NH) | 3350 (NH₂), 3192-3135 (3NH) | 326 (M⁺), 328 (M⁺+2) | [7] |
Application Notes: Biological Significance and Signaling Pathways
Pyridazinone derivatives synthesized from 2(3H)-furanones exhibit a wide range of pharmacological activities, making them attractive candidates for drug discovery and development.
Anti-inflammatory Activity
Many pyridazinone derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[1][8] By inhibiting these enzymes, pyridazinones can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, some derivatives have been shown to suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9]
Caption: Anti-inflammatory mechanism of pyridazinone derivatives.
Anticancer Activity
The anticancer potential of pyridazinone derivatives is another area of intense research. These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).[2] Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic proteins such as p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[2][10]
Caption: Anticancer mechanisms of pyridazinone derivatives.
Conclusion
The synthesis of pyridazinone derivatives from 2(3H)-furanones is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The straightforward reaction conditions and the ability to introduce a variety of substituents make this an attractive strategy for generating libraries of novel pyridazinones for biological screening. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of Chiral γ,γ-Disubstituted γ-Butenolides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of chiral γ,γ-disubstituted γ-butenolides, a critical structural motif in numerous bioactive natural products and pharmaceuticals. The protocols outlined below are based on established and highly cited organocatalytic methods, offering reliable and efficient pathways to these valuable compounds.
Introduction
Chiral γ,γ-disubstituted γ-butenolides are key building blocks in organic synthesis, particularly for the development of novel therapeutic agents. Their synthesis, however, presents a significant challenge due to the need for precise control over the stereochemistry at the congested γ-quaternary center. This application note details three robust and highly enantioselective organocatalytic methods for the synthesis of these complex structures:
-
Organocatalytic Vinylogous Aldol Reaction: A direct approach to forming the C-C bond between a γ-substituted butenolide and an aldehyde.
-
Organocatalytic Michael Addition: A conjugate addition strategy for the formation of a C-C bond between a deconjugated butenolide and a nitroolefin.
-
Organocatalytic Allylic Alkylation: A method for the allylic substitution of a butenolide with a Morita-Baylis-Hillman carbonate.
These protocols are designed to be readily implemented in a standard organic synthesis laboratory.
Organocatalytic Vinylogous Aldol Reaction of γ-Substituted Butenolides with Aldehydes
This protocol describes the synthesis of chiral γ,γ-disubstituted γ-butenolides via a direct vinylogous aldol reaction catalyzed by a squaramide-sulfonamide organocatalyst. This method is notable for its high enantioselectivity in creating vicinal quaternary and tertiary stereocenters.
Experimental Workflow
Caption: Workflow for the organocatalytic vinylogous aldol reaction.
General Experimental Protocol
To a solution of the squaramide-sulfonamide organocatalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at 0 °C are added the γ-substituted β,γ-butenolide (0.2 mmol, 1.0 equiv) and the aldehyde (0.4 mmol, 2.0 equiv). The reaction mixture is stirred at 0 °C until the butenolide is consumed as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired γ,γ-disubstituted γ-butenolide.
Quantitative Data
| Entry | Butenolide (R¹) | Aldehyde (R²) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Phenyl | 4-Nitrobenzaldehyde | 95 | >95:5 | 95 |
| 2 | Phenyl | 4-Chlorobenzaldehyde | 92 | >95:5 | 93 |
| 3 | Phenyl | 2-Naphthaldehyde | 96 | >95:5 | 94 |
| 4 | 4-Methoxyphenyl | 4-Nitrobenzaldehyde | 93 | >95:5 | 92 |
| 5 | 4-Chlorophenyl | 4-Nitrobenzaldehyde | 91 | >95:5 | 96 |
Organocatalytic Michael Addition of Deconjugated Butenolides to Nitroolefins
This protocol outlines the synthesis of chiral γ,γ-disubstituted butenolides through the Michael addition of a γ-substituted deconjugated butenolide to a nitroolefin, catalyzed by a quinine-derived bifunctional catalyst. This method provides excellent diastereoselectivity and high enantioselectivity.
Experimental Workflow
Caption: Workflow for the organocatalytic Michael addition.
General Experimental Protocol
A solution of the γ-substituted deconjugated butenolide (0.1 mmol, 1.0 equiv) and the nitroolefin (0.12 mmol, 1.2 equiv) in toluene (1.0 mL) is prepared. To this solution is added the quinine-derived bifunctional catalyst (0.01 mmol, 10 mol%). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to yield the desired product.
Quantitative Data
| Entry | Butenolide (R¹) | Nitroolefin (R²) | Yield (%) | dr | ee (%) |
| 1 | Methyl | β-Nitrostyrene | 94 | >20:1 | 98 |
| 2 | Methyl | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 95 | >20:1 | 97 |
| 3 | Methyl | (E)-1-Nitro-2-(4-methoxyphenyl)ethene | 92 | >20:1 | 99 |
| 4 | Ethyl | β-Nitrostyrene | 93 | >20:1 | 96 |
| 5 | Isopropyl | β-Nitrostyrene | 90 | >20:1 | 95 |
Organocatalytic Asymmetric Allylic Alkylation of Butenolides with Morita-Baylis-Hillman Carbonates
This section details the synthesis of chiral γ,γ-disubstituted butenolides via the direct asymmetric allylic alkylation of β,γ-butenolides with Morita-Baylis-Hillman (MBH) carbonates, promoted by a modified cinchona alkaloid catalyst. This method is highly effective for constructing adjacent quaternary and tertiary stereocenters.
Experimental Workflow
Caption: Workflow for the organocatalytic allylic alkylation.
General Experimental Protocol
To a mixture of the β,γ-butenolide (0.1 mmol, 1.0 equiv) and the Morita-Baylis-Hillman carbonate (0.2 mmol, 2.0 equiv) in the specified solvent (0.5 mL) is added the modified cinchona alkaloid catalyst (0.01 mmol, 10 mol%). The reaction is stirred at the indicated temperature for the specified time. After completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired product.[1]
Quantitative Data
| Entry | Butenolide (R¹) | MBH Carbonate (R²) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Methyl 2-(acetoxy)-3-phenylacrylate | PHCF₃ | 50 | 82 | >95:5 | 94 |
| 2 | 4-Chlorophenyl | Methyl 2-(acetoxy)-3-phenylacrylate | PHCF₃ | 50 | 75 | >95:5 | 96 |
| 3 | 4-Methoxyphenyl | Methyl 2-(acetoxy)-3-phenylacrylate | PHCF₃ | 50 | 80 | >95:5 | 92 |
| 4 | Methyl | Methyl 2-(acetoxy)-3-phenylacrylate | DCE | 50 | 65 | >95:5 | 90 |
| 5 | Phenyl | Methyl 2-(acetoxy)-3-(4-nitrophenyl)acrylate | PHCF₃ | 50 | 78 | >95:5 | 95 |
References
Application Notes and Protocols for Developing 2(3H)-Furanone-Based Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2(3H)-furanone, or butenolide, scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] Its unique chemical properties make it an attractive starting point for the design and synthesis of novel therapeutic agents. In recent years, derivatives of this compound have garnered significant attention as a promising class of anti-inflammatory agents.[2] These compounds often exert their effects by targeting key enzymatic pathways and signaling cascades involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3][4] Their mechanism often involves the inhibition of pro-inflammatory mediators, offering potential therapeutic benefits with potentially reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]
Key Signaling Pathways in Inflammation
Understanding the underlying molecular pathways of inflammation is critical for targeted drug design. This compound derivatives have been shown to modulate several of these key pathways.
The Arachidonic Acid Cascade (COX & LOX Pathways)
Inflammation is closely linked to the metabolism of arachidonic acid (AA) by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These pathways produce prostaglandins (PGs) and leukotrienes (LTs), respectively, which are potent mediators of pain, fever, and swelling. Many this compound-based compounds are designed as dual inhibitors of COX-2 and LOX, which can offer a broad-spectrum anti-inflammatory effect.[4]
Caption: Inhibition of COX and LOX enzymes by this compound derivatives.
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules. The inhibition of NF-κB activation is a key therapeutic strategy. Natural furanone derivatives have been shown to suppress inflammation by inhibiting NF-κB pathways.[7]
Caption: Potential inhibition points of 2(3H)-furanones in the NF-κB pathway.
Drug Development and Screening Workflow
The development of this compound-based anti-inflammatory agents follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: Workflow for the development of this compound anti-inflammatory agents.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory potential of this compound derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol determines the ability of a test compound to inhibit the prostaglandin-producing activity of COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Test compounds (2(3H)-furanones) and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate and reader
-
Tris-HCl buffer (pH 8.0)
-
-
Methodology:
-
Prepare a series of dilutions for each test compound and the reference inhibitor in assay buffer.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well.
-
Add 10 µL of the test compound dilution or reference inhibitor to the appropriate wells. Add 10 µL of buffer for the control (100% activity) wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Incubate for an additional 2 minutes at 37°C.
-
Add 10 µL of a colorimetric substrate solution (e.g., TMPD) and incubate for 5-10 minutes.
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating acute anti-inflammatory activity.[8][9]
-
Animals:
-
Male Wistar rats (150-200g)
-
Animals are fasted overnight before the experiment with free access to water.
-
-
Materials:
-
Test compounds (2(3H)-furanones) and reference drug (e.g., Diclofenac, Indomethacin)
-
1% w/v carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)
-
Plethysmometer for measuring paw volume
-
-
Methodology:
-
Divide animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control ] * 100
-
-
Protocol 3: In Vivo Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity, which is often associated with anti-inflammatory action.[5][10]
-
Animals:
-
Swiss albino mice (20-25g)
-
-
Materials:
-
Test compounds (2(3H)-furanones) and reference drug (e.g., Aspirin)
-
0.6% v/v acetic acid solution
-
Vehicle
-
-
Methodology:
-
Divide mice into groups (n=6): Vehicle control, Reference drug, and Test compound groups.
-
Administer the test compounds and reference drug orally (p.o.) 30 minutes before the acetic acid injection.
-
Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) for each mouse over a 20-minute period.
-
Calculate the percentage of protection (analgesic activity) using the formula:
-
% Protection = [ (Mean writhes in control) - (Mean writhes in treated) ] / (Mean writhes in control) ] * 100
-
-
Data Presentation: Anti-inflammatory Activity
The following tables summarize representative data for novel this compound derivatives and their analogs, demonstrating their anti-inflammatory potential.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) or % Inhibition | Reference Compound | IC50 (µM) | Reference |
| Pyridazinone 5b | COX-2 | 0.11 (IC50) | Celecoxib | 0.15 | [3][4] |
| Pyridazinone 8b | COX-2 | 0.14 (IC50) | Celecoxib | 0.15 | [3][4] |
| Pyridazinone 8c | COX-2 | 0.13 (IC50) | Celecoxib | 0.15 | [3][4] |
| Pyridazinone 5b | 15-LOX | 12.5 (IC50) | Quercetin | 15.2 | [3][4] |
| Pyridazinone 8b | 15-LOX | 14.2 (IC50) | Quercetin | 15.2 | [3][4] |
| Pyridazinone 8c | 15-LOX | 13.8 (IC50) | Quercetin | 15.2 | [3][4] |
| Furanone 5g | DPPH Radical | 10.3 (IC50) | - | - | [11] |
Note: Pyridazinones are synthesized from this compound precursors.[3]
Table 2: In Vivo Anti-inflammatory and Analgesic Activity Data
| Compound (Dose) | Model | % Inhibition / Protection | Reference Drug (Dose) | % Inhibition / Protection | Reference |
| Furanone 2h (20 mg/kg) | Carrageenan Paw Edema | 68.5% | Diclofenac (10 mg/kg) | 72.3% | [12] |
| Pyrrolone 4d (20 mg/kg) | Carrageenan Paw Edema | 70.2% | Diclofenac (10 mg/kg) | 72.3% | [12] |
| Furanone 2h (20 mg/kg) | Acetic Acid Writhing | 65.8% | Aspirin (25 mg/kg) | 71.4% | [12] |
| Pyrrolone 4d (20 mg/kg) | Acetic Acid Writhing | 69.1% | Aspirin (25 mg/kg) | 71.4% | [12] |
| N-Benzyl-pyrrol-2(3H)-one 4c | Carrageenan Paw Edema | Potent Activity | Diclofenac | Standard | [6] |
| N-Benzyl-pyrrol-2(3H)-one 4e | Carrageenan Paw Edema | Potent Activity | Diclofenac | Standard | [6] |
Note: Pyrrolones are nitrogen analogs often synthesized from 2(3H)-furanones.[5][12]
Conclusion
The this compound scaffold represents a versatile and valuable starting point for the development of novel anti-inflammatory agents. Through chemical modification, derivatives can be synthesized that exhibit potent and often selective inhibitory activity against key inflammatory targets like COX-2 and 5-LOX. The protocols and workflow outlined here provide a comprehensive framework for the systematic discovery, evaluation, and optimization of these compounds, from initial in vitro screening to in vivo efficacy and safety assessment. The promising activity profiles, combined with potentially improved gastrointestinal safety profiles, underscore the therapeutic potential of this chemical class in managing inflammatory disorders.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in this compound Chemistry and Its Hydrazide Derivative: Synthesis and Reactions [ejchem.journals.ekb.eg]
- 3. tandfonline.com [tandfonline.com]
- 4. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 2(3H)-furanones and 2(3H)-pyrrolones, combining analgesic and anti-inflammatory properties with reduced gastrointestinal toxicity and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of Biologically Active Disubstituted 2(3H) Furanones and Pyrrolone Derivatives as Potent and Safer Non Steroidal Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2(3H)-Furanone Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of 2(3H)-furanone derivatives as a promising class of anticancer agents. This document includes detailed protocols for the synthesis of key derivatives and the execution of essential in vitro assays to assess their anticancer activity and elucidate their mechanisms of action.
Introduction
The this compound scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] In recent years, derivatives of this compound have garnered significant attention as potential anticancer agents due to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] These compounds have been shown to target several key signaling pathways implicated in cancer progression, including the MAPK14 (p38α) pathway and the Eag1 potassium channel.[4] This document outlines the synthesis of representative this compound derivatives and provides detailed protocols for evaluating their anticancer efficacy.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of Silyl Derivatives of Mucobromic Acid (MBA)
| Compound | HCT-116 (μM) | HCT-116 p53-/- (μM) | HT-29 (μM) | MCF-7 (μM) | SJSA-1 (μM) | U2OS (μM) | HepG2 (μM) | Hep3B (μM) |
| MBA | 41.5 ± 2.5 | 42.1 ± 3.1 | 45.2 ± 4.2 | >500 | >500 | >500 | >500 | >500 |
| 3a | 12.5 ± 1.1 | 13.2 ± 1.5 | 15.8 ± 1.9 | 45.3 ± 5.1 | 38.9 ± 4.3 | 41.2 ± 4.5 | 48.7 ± 5.3 | 46.5 ± 5.1 |
| 3b | 7.3 ± 0.8 | 8.1 ± 0.9 | 9.5 ± 1.1 | 21.3 ± 2.5 | 18.7 ± 2.2 | 19.9 ± 2.3 | 23.4 ± 2.8 | 22.1 ± 2.6 |
| 3c | 3.9 ± 0.4 | 4.2 ± 0.5 | 5.1 ± 0.6 | 15.6 ± 1.8 | 13.9 ± 1.6 | 14.8 ± 1.7 | 18.2 ± 2.1 | 17.5 ± 2.0 |
| 3d | 8.9 ± 1.0 | 9.7 ± 1.2 | 11.2 ± 1.4 | 89.0 ± 9.8 | nt | nt | nt | nt |
| 5-FU | 4.8 ± 0.5 | 5.1 ± 0.6 | 6.2 ± 0.7 | 1.2 ± 0.1 | 2.5 ± 0.3 | 2.8 ± 0.3 | 3.1 ± 0.4 | 2.9 ± 0.3 |
Data extracted from a study on silyl derivatives of mucobromic acid. nt denotes not tested. 5-Fluorouracil (5-FU) was used as a reference drug.
Table 2: In Vitro Antiproliferative Activity of Novel Furan-2(3H)-one Derivatives
| Compound Code | WISH IC50 (µM) ± SD | VERO IC50 (µM) ± SD | MCF-7 IC50 (µM) ± SD | HEPG-2 IC50 (µM) ± SD |
| L1 | 21.1 ± 2.1 | 1.3 ± 0.1 | 19.2 ± 1.3 | 3.9 ± 0.1 |
| L3 | 15.5 ± 1.1 | 2.2 ± 0.1 | 6.3 ± 0.4 | 9.3 ± 0.7 |
| L5 | 14.8 ± 1.2 | 9.8 ± 0.3 | 12.6 ± 1.1 | 29.5 ± 3.2 |
| L7 | 29.2 ± 2.2 | 5.9 ± 0.3 | 28.5 ± 2.4 | 1.7 ± 0.1 |
| L12 | 26.1 ± 12.3 | 3.9 ± 0.2 | 31.8 ± 3.2 | 1.8 ± 0.1 |
| L17 | 20.8 ± 2.1 | 6.5 ± 0.2 | 26.9 ± 2.3 | 1.5 ± 0.1 |
| LN | 13.7 ± 1.1 | 5.7 ± 0.2 | 2.6 ± 0.1 | 2.1 ± 0.1 |
Data from a study on novel furan-2(3H)-one derivatives against liver and breast cancer cell lines.[5] WISH and VERO are normal cell lines.
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: Synthesis of 3-(4-nitrobenzylidine)-5-phenylfuran-2(3H)-one
This protocol describes a general method for the synthesis of a 3-substituted-5-phenylfuran-2(3H)-one derivative.[6]
Materials:
-
β-Benzoylpropionic acid
-
4-Nitrobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
A mixture of β-benzoylpropionic acid (0.1 mol), 4-nitrobenzaldehyde (0.1 mol), and anhydrous sodium acetate (0.1 mol) in acetic anhydride (100 mL) is refluxed for 6 hours.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is poured into ice-cold water with vigorous stirring.
-
The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure product.
-
The structure of the synthesized compound is confirmed by spectroscopic methods (IR, NMR, and Mass Spectrometry).
Protocol 2: Synthesis of 3,4-Dibromo-5-(tert-butyldimethylsilyloxy)-furan-2(5H)-one
This protocol outlines the synthesis of a silyl ether derivative of mucobromic acid.[7]
Materials:
-
Mucobromic acid (MBA)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of mucobromic acid (1 mmol) in anhydrous DMF (5 mL), add imidazole (2.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-Butyldimethylsilyl chloride (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
The reaction is quenched by the addition of water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired silyl ether.
-
Characterize the final product using NMR and mass spectrometry.
In Vitro Anticancer Activity Assays
Protocol 3: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of the furanone derivative for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11][12]
Materials:
-
Cancer cells treated with this compound derivatives
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the furanone derivatives as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.
Mechanism of Action: Signaling Pathways and Visualizations
This compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and initial mechanistic evaluation of this compound derivatives as potential anticancer agents.
References
- 1. Recent Advances in this compound Chemistry and Its Hydrazide Derivative: Synthesis and Reactions [ejchem.journals.ekb.eg]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eag1: an emerging oncological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for 2(3H)-Furanone Compounds: Antimicrobial and Antiviral Activities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antiviral properties of 2(3H)-furanone and its derivatives. This document includes quantitative data on their efficacy, detailed protocols for key experimental assays, and diagrams illustrating mechanisms of action to guide researchers in this promising field of drug discovery.
Introduction
The this compound scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention for its diverse biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] Their ability to interfere with microbial communication systems, such as quorum sensing, and inhibit viral replication makes them attractive candidates for the development of novel therapeutic agents.[4][5] This document summarizes key data and methodologies to facilitate further research and development of this compound-based compounds.
Data Presentation: Quantitative Antimicrobial and Antiviral Activity
The following tables summarize the quantitative data on the antimicrobial and antiviral efficacy of various this compound and 2(5H)-furanone derivatives.
Table 1: Antibacterial Activity of Furanone Derivatives
| Compound | Bacteria | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 3-(2-chlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | Staphylococcus aureus | - | 6.25 | - | [6][7] |
| Escherichia coli | - | 6.25 | - | [6][7] | |
| 3-(2,6-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | Staphylococcus aureus | - | 6.25 | - | [6][7] |
| Escherichia coli | - | 6.25 | - | [6][7] | |
| 3-(2,4-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | Staphylococcus aureus | - | 6.25 | - | [6][7] |
| Escherichia coli | - | 6.25 | - | [6][7] | |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative (2d) | Staphylococcus aureus | ATCC 29213 | 64 | - | [1] |
| Various 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | ATCC 29213 | 128 | - | [1] |
| Escherichia coli | ATCC 25922 | 64-128 | - | [1] | |
| F105¹ | Staphylococcus aureus | MSSA ATCC29213 | 10 | 40 | [8][9] |
| Staphylococcus aureus | MRSA ATCC43300 | 20 | 80 | [8][9] | |
| Staphylococcus aureus | MRSA (10 clinical isolates) | 10 | 20-40 | [9] | |
| F131² | Staphylococcus aureus | ATCC 29213 (MSSA) | 8 | 32 | [1] |
| Staphylococcus aureus | Clinical Isolates (MRSA & MSSA) | 8-16 | 32-128 | [1] |
¹ F105: 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone ² F131: l-Borneol possessing 2(5H)-furanone derivative
Table 2: Antifungal Activity of Furanone Derivatives
| Compound | Fungus | MIC (µg/mL) | Reference |
| 3-(2-chlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | Rhizopus oryzae | 6.25 | [6][7] |
| Penicillium citrinum | 6.25 | [6][7] | |
| 3-(2,6-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | Rhizopus oryzae | 6.25 | [6][7] |
| Penicillium citrinum | 6.25 | [6][7] | |
| 3-(2,4-dichlorobenzylidene)-5-(4-isobutylphenyl)-2(3H)-furanone | Rhizopus oryzae | 6.25 | [6][7] |
| Penicillium citrinum | 6.25 | [6][7] | |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | ATCC 10231 | 64 |
| F131¹ | Candida albicans | Clinical Isolates | 32-128 |
¹ F131: l-Borneol possessing 2(5H)-furanone derivative
Table 3: Antitubercular Activity of Furanone Derivatives
| Compound | Strain | IC₅₀ (µg/mL) | MIC (µg/mL) | Reference |
| 3-(4-acetoxy-3-methoxybenzylidene-5-(4-bromophenyl)-2(3H)-furanone | Mycobacterium tuberculosis H37Rv | 5.05 | - | [10] |
| 2(5H)-furanone derivative 231 | Mycobacterium smegmatis H37Rv | - | 8.0 | [10] |
| 2(5H)-furanone derivative 232 | Mycobacterium smegmatis H37Rv | - | 2.5 | [10] |
| 2(5H)-furanone derivative 233 | Mycobacterium smegmatis H37Rv | - | 3.0 | [10] |
Table 4: Antiviral Activity and Cytotoxicity of Furanone Derivatives
| Compound | Virus | Cell Line | IC₅₀ (µg/mL) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyrazolyl-2(3H)-furanone derivative (2b) | Hepatitis A Virus (HAV) | - | >20 | - | - | [11] |
| Herpes Simplex Virus-1 (HSV-1) | - | >20 | - | - | [11] | |
| N-benzylamide of pyrazolyl-2(3H)-furanone (3b) | Hepatitis A Virus (HAV) | - | >20 | - | - | [11] |
| Herpes Simplex Virus-1 (HSV-1) | - | >20 | - | - | [11] | |
| Diaroylhydrazine of pyrazolyl-2(3H)-furanone (6b) | Hepatitis A Virus (HAV) | - | >20 | - | - | [11] |
| Herpes Simplex Virus-1 (HSV-1) | - | >20 | - | - | [11] | |
| 2,4-disubstituted-7-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine nucleoside (7) | Herpes Simplex Virus-1 (HSV-1) | Vero | 4.1 | - | - | [12] |
| Herpes Simplex Virus-2 (HSV-2) | Vero | 6.3 | - | - | [12] | |
| 5-allyl-3,4-dichloro-2(5H)-furanone derivative (epoxide 7) | - | MAC13/MAC16 | 50 nM (0.05 µM) | - | - | [13] |
| 5-allyl-3,4-dichloro-2(5H)-furanone derivative (aziridine 8) | - | MAC13/MAC16 | 30 nM (0.03 µM) | - | - | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of furanone compounds against a variety of bacteria.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Furanone compound stock solution (in a suitable solvent like DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Dilution: a. Prepare a serial two-fold dilution of the furanone compound stock solution in the broth medium directly in the 96-well plate. b. The final volume in each well should be 100 µL, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL. c. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). b. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of the furanone compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Plaque Reduction Assay for Antiviral IC₅₀ Determination
This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against cytopathic viruses like Herpes Simplex Virus (HSV).
Materials:
-
Vero cells (or other susceptible cell line)
-
6-well or 24-well cell culture plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)
-
Furanone compound stock solution
-
Overlay medium (e.g., DMEM with 1% carboxymethylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) or methanol
Procedure:
-
Cell Seeding: a. Seed Vero cells into 6-well or 24-well plates to form a confluent monolayer (typically 1-2 days).
-
Virus Infection and Compound Treatment: a. Wash the cell monolayer with PBS. b. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well). c. After a 1-hour adsorption period at 37°C, remove the virus inoculum. d. Add the overlay medium containing serial dilutions of the furanone compound to the wells. e. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: a. Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: a. Fix the cells with 10% formalin or cold methanol for 20 minutes. b. Stain the cells with crystal violet solution for 15-20 minutes. c. Gently wash the wells with water and allow them to dry.
-
Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. c. The IC₅₀ is the concentration of the compound that inhibits plaque formation by 50%. This can be determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.
Protocol 3: Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis
This assay is a colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.
Materials:
-
96-well microtiter plates
-
Mycobacterium tuberculosis culture
-
Middlebrook 7H9 broth supplemented with OADC or ADC
-
Furanone compound stock solution
-
Alamar Blue reagent
-
Tween 80 (20%)
Procedure:
-
Inoculum and Compound Preparation: a. Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity. b. Prepare serial dilutions of the furanone compound in 7H9 broth in the microtiter plate. c. Inoculate each well with the bacterial suspension. d. Include growth and sterility controls.
-
Incubation: a. Incubate the plate at 37°C for 5-7 days.
-
Alamar Blue Addition: a. Add a mixture of Alamar Blue reagent and 20% Tween 80 to each well. b. Re-incubate the plate for 24 hours.
-
Reading the MIC: a. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. b. The MIC is the lowest compound concentration that prevents this color change (i.e., the well remains blue).[14][15][16]
Signaling Pathways and Mechanisms of Action
A primary mechanism of antimicrobial action for many furanone compounds is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[4]
Quorum Sensing Inhibition in Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)
In many Gram-negative bacteria, QS is mediated by N-acylhomoserine lactones (AHLs). Furanones, being structurally similar to AHLs, can act as competitive inhibitors of the AHL receptor proteins (e.g., LasR and RhlR in P. aeruginosa).[9] This interference disrupts the expression of QS-controlled genes responsible for the production of virulence factors and biofilm formation.[7][8]
Caption: Furanone inhibition of AHL-mediated quorum sensing in Gram-negative bacteria.
Experimental Workflow for Antimicrobial/Antiviral Screening
The general workflow for screening and characterizing the antimicrobial and antiviral activity of this compound compounds is outlined below.
Caption: General workflow for screening this compound compounds.
Conclusion
The data and protocols presented in these application notes highlight the significant potential of this compound derivatives as a source of new antimicrobial and antiviral agents. The provided methodologies offer a standardized approach for the evaluation of these compounds, and the mechanistic insights can guide the rational design of more potent and selective drug candidates. Further research into the structure-activity relationships, toxicological profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. PlumX [plu.mx]
- 3. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a this compound derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti-DNA viral activities in vitro of certain 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d d pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2(3H)-furanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2(3H)-furanones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the synthesis of a 5-substituted-2(3H)-furanone is consistently low. What are the potential causes and solutions?
A1: Low yields in 5-substituted-2(3H)-furanone synthesis can stem from several factors. Steric hindrance of the substituent at the 5-position can significantly impact the reaction rate and overall yield. For instance, reactions with bulkier groups like isopropyl may result in lower yields compared to smaller alkyl groups.[1] Additionally, the electronic nature of the substituent plays a crucial role.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The reaction temperature can have a significant effect on the yield. It is advisable to screen a range of temperatures. For example, in some cycloaddition reactions, performing the reaction at 5 °C or 40 °C can alter the yield.[1]
-
Adjust Solvent Concentration: The concentration of the reaction mixture can influence the reaction rate. Experiment with different solvent volumes to find the optimal concentration.[1]
-
Catalyst Screening: The choice of catalyst is critical. For base-catalyzed reactions, the strength and steric bulk of the base can affect the deprotonation and subsequent reaction. Screening different catalysts is recommended.
-
Consider Alternative Synthetic Routes: If optimization of the current protocol fails, consider alternative synthetic strategies such as the oxidation of corresponding furans or different lactonization procedures.[2][3]
Q2: I am observing the formation of the isomeric 2(5H)-furanone as a significant byproduct. How can I improve the selectivity for the 2(3H)-isomer?
A2: The formation of the more stable 2(5H)-furanone isomer is a common issue, particularly under basic or thermal conditions.[4][5] The 2(3H)-furanone can isomerize to the 2(5H)-furanone.
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can promote isomerization. Running the reaction at a lower temperature may favor the kinetic 2(3H)-product.
-
Choice of Base: In base-catalyzed reactions, a milder, non-nucleophilic base might reduce the extent of isomerization.
-
Reaction Time: Prolonged reaction times can lead to the accumulation of the thermodynamically more stable 2(5H)-isomer. Monitor the reaction progress and quench it once the desired product is formed.
-
Purification Method: Careful selection of the purification method is important. Flash chromatography on silica gel is often effective for separating the two isomers.[1]
Q3: My this compound product is undergoing ring-opening upon reaction with a nucleophile. How can I prevent this?
A3: The lactone ring of 2(3H)-furanones is susceptible to nucleophilic attack, leading to ring-opening.[6] The reaction conditions, particularly temperature and the nature of the nucleophile, determine the outcome.
Troubleshooting Steps:
-
Control Reaction Temperature: Performing the reaction at room temperature or below can favor the desired reaction over ring-opening. For example, reaction with benzylamine at room temperature may yield the open-chain amide, while refluxing conditions can lead to the corresponding 2(3H)-pyrrolone.[6]
-
Protecting Groups: If the nucleophile is intended to react at a different position, consider protecting the lactone carbonyl if a suitable protecting group strategy is available.
-
Choice of Nucleophile: The reactivity of the nucleophile is a key factor. Weaker or more sterically hindered nucleophiles may be less prone to induce ring-opening.
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on the Yield of a [8+2] Cycloaddition Reaction for this compound Synthesis [1]
| Entry | Temperature (°C) | Solvent Volume (mL) | Yield (%) |
| 1 | Room Temperature | 0.8 | 85 |
| 2 | 5 | 0.8 | 78 |
| 3 | 40 | 0.8 | 80 |
| 4 | Room Temperature | 0.1 | 65 |
| 5 | Room Temperature | 0.4 | 75 |
Table 2: Yields of 5-Substituted-2(3H)-Furanones in a Cycloaddition Reaction [1]
| Substituent (R) | Yield (%) |
| Methyl | 85 |
| Ethyl | 82 |
| Propyl | 80 |
| Isopropyl | 70 |
| Benzyl | 75 |
| Phenyl | 0 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-furan-2(3H)-ones via [8+2] Cycloaddition [1]
-
In a 4 mL glass vial equipped with a magnetic stirring bar and a screw cap, add the 5-substituted-furan-2(3H)-one (0.2 mmol, 2.0 equiv), 8,8-dicyanoheptafulvene (0.1 mmol, 1.0 equiv), and the catalyst (e.g., a Brønsted base, 0.02 mmol, 0.02 equiv).
-
Dissolve the components in acetonitrile (0.8 mL).
-
Stir the reaction mixture for 24 hours at room temperature.
-
Upon completion, directly subject the reaction mixture to flash chromatography on silica gel (eluent: hexanes/ethyl acetate, 8:1) to obtain the pure product.
Protocol 2: Synthesis of 2(5H)-Furanone from Furfural Oxidation [7][8]
Note: This protocol yields the 2(5H)-isomer, which can be a starting material or an undesired side product in this compound synthesis.
-
To a solution of furfural, add hydrogen peroxide.
-
The oxidation can be catalyzed by an acid, such as trifluoroacetic acid.
-
The reaction is typically performed at room temperature for a specified duration (e.g., 1 hour).
-
The product, 2(5H)-furanone, can be isolated from the reaction mixture. Succinic acid may also be formed as a byproduct.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Caption: Common synthetic pathways to 2(3H)-furanones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Lactone synthesis [organic-chemistry.org]
- 4. epa.oszk.hu [epa.oszk.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 2(3H)-Furanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of 2(3H)-furanones. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot common experimental issues and answer frequently asked questions.
Controlling Stereoselectivity
Q1: My reaction is producing a racemic or nearly racemic mixture. How can I improve the enantioselectivity?
A1: Achieving high enantioselectivity is a common challenge. Here are several strategies to consider:
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Catalyst Selection: The choice of catalyst is crucial. For metal-catalyzed reactions, the chiral ligand coordinated to the metal center dictates the stereochemical outcome. For organocatalytic reactions, the structure of the organocatalyst is paramount. It is often necessary to screen a variety of catalysts to find the optimal one for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity. Experiment with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., alcohols), to find the optimal conditions.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For example, in some metal-catalyzed hydrogenations, the addition of an acid can improve both conversion and enantioselectivity.[1]
-
Substrate Modification: If possible, modifying the substrate by introducing a directing group can help to favor the formation of one enantiomer.
Q2: I am observing poor diastereoselectivity in my reaction. What steps can I take to improve it?
A2: Poor diastereoselectivity is often due to small energy differences between the transition states leading to the different diastereomers. Consider the following approaches:
-
Choice of Reagents: The steric bulk of the reagents can play a significant role. For example, in aldol reactions, the choice of enolate (Z vs. E) can determine the syn or anti diastereoselectivity.
-
Catalyst Control: In catalyst-controlled reactions, the catalyst itself can override the inherent substrate bias to favor the formation of a specific diastereomer. Screening different catalysts is a key step.
-
Chelation Control: In reactions involving metal enolates, the use of chelating metals (e.g., Ti, Sn) can lead to highly ordered, cyclic transition states, which often results in high diastereoselectivity.
-
Reaction Conditions: As with enantioselectivity, optimizing the solvent and temperature can have a significant impact on the diastereomeric ratio.
Q3: I am struggling with the construction of a quaternary stereocenter. What are the key challenges and potential solutions?
A3: The formation of quaternary stereocenters is challenging due to steric hindrance. Key strategies include:
-
Intramolecular Reactions: Intramolecular reactions are often more favorable for constructing sterically congested centers as the reacting partners are held in close proximity.
-
Highly Reactive Intermediates: Employing highly reactive intermediates can overcome the steric barrier.
-
Specialized Catalysts: Certain catalytic systems are specifically designed to handle the steric demands of forming quaternary centers.
Purification and Analysis
Q4: How can I separate the diastereomers of my 2(3H)-furanone product?
A4: Diastereomers have different physical properties and can often be separated by standard laboratory techniques:
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Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.
-
Recrystallization: If the diastereomers are crystalline and have different solubilities, fractional recrystallization can be an effective purification method.
-
HPLC: High-performance liquid chromatography (HPLC), particularly with a normal phase column, can be used to separate diastereomers.[2][3]
Q5: My diastereomers are co-eluting during column chromatography. What can I do to improve separation?
A5: If diastereomers are difficult to separate, consider the following:
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Optimize Eluent System: A systematic screening of solvent mixtures with varying polarities is the first step.
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Change Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina or reverse-phase silica.
-
Derivatization: Converting the diastereomeric mixture into derivatives can sometimes improve their separation properties. After separation, the derivatives can be converted back to the desired products.
Q6: How do I separate the enantiomers of my product?
A6: Enantiomers have identical physical properties in an achiral environment, so their separation requires a chiral environment:
-
Chiral HPLC: This is a powerful analytical and preparative technique that uses a chiral stationary phase to resolve enantiomers.[4]
-
Chiral Derivatizing Agents: Reacting the enantiomeric mixture with a chiral resolving agent forms diastereomers, which can then be separated by standard chromatography or recrystallization. The resolving agent is subsequently removed to yield the pure enantiomers.
-
Enzymatic Resolution: Enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Data Summary Tables
The following tables summarize quantitative data from key stereoselective syntheses of 2(3H)-furanones.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides [1][5][6][7]
| Entry | Substrate | Catalyst/Ligand | Solvent | Yield (%) | ee (%) |
| 1 | 4-Phenyl-2(5H)-furanone | [Rh(NBD)2]BF4 / ZhaoPhos | CH2Cl2 | >99 | 98 |
| 2 | 4-(4-Tolyl)-2(5H)-furanone | [Rh(NBD)2]BF4 / ZhaoPhos | CH2Cl2 | 99 | 98 |
| 3 | 4-(4-Methoxyphenyl)-2(5H)-furanone | [Rh(NBD)2]BF4 / ZhaoPhos | CH2Cl2 | 99 | 98 |
| 4 | 4-(4-Chlorophenyl)-2(5H)-furanone | [Rh(NBD)2]BF4 / ZhaoPhos | CH2Cl2 | 98 | 97 |
| 5 | 4-Naphthyl-2(5H)-furanone | [Rh(NBD)2]BF4 / ZhaoPhos | CH2Cl2 | 99 | 98 |
Table 2: Organocatalytic Michael Addition to α,β-Unsaturated Aldehydes
| Entry | Aldehyde | Nitroalkene | Catalyst | Solvent | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | Propanal | β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | 85 | 95:5 | 99 |
| 2 | Butanal | β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | 82 | 94:6 | 98 |
| 3 | Isovaleraldehyde | β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | 78 | 93:7 | 99 |
| 4 | Propanal | 1-Nitro-2-phenylethene | Cinchonidine derivative | CH2Cl2 | 92 | 10:90 | 95 (anti) |
| 5 | Propanal | 1-Nitro-2-(4-chlorophenyl)ethene | Cinchonidine derivative | CH2Cl2 | 95 | 8:92 | 97 (anti) |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides [1]
-
To a dried Schlenk tube under an argon atmosphere, add the chiral ligand (0.0022 mmol) and [Rh(NBD)2]BF4 (0.002 mmol).
-
Add degassed solvent (2.0 mL, e.g., CH2Cl2) and stir the mixture at room temperature for 30 minutes.
-
Add the γ-butenolide substrate (0.2 mmol) to the catalyst solution.
-
Transfer the Schlenk tube to an autoclave.
-
Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired γ-butyrolactone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Organocatalytic Michael Addition of Aldehydes to Nitroalkenes
-
To a vial, add the nitroalkene (0.2 mmol), the organocatalyst (e.g., a diarylprolinol silyl ether, 0.04 mmol, 20 mol%), and the solvent (1.0 mL, e.g., toluene).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (2.0 mmol, 10 equivalents) dropwise.
-
Stir the reaction mixture at this temperature until the nitroalkene is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Stereoselectivity
Caption: A decision-making workflow for improving low stereoselectivity in asymmetric synthesis.
Diagram 2: Simplified Catalytic Cycle for Asymmetric Hydrogenation
Caption: A simplified representation of a rhodium-catalyzed asymmetric hydrogenation cycle.
References
- 1. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00491K [pubs.rsc.org]
Technical Support Center: Synthesis of 2(3H)-Furanones and Prevention of Isomerization to 2(5H)-Furanones
Welcome to the Technical Support Center for furanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2(3H)-furanones, with a focus on preventing the common issue of isomerization to the more stable 2(5H)-furanone isomer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 2(3H)-furanone and 2(5H)-furanone?
A1: The two are structural isomers, differing in the position of the double bond within the furanone ring. In this compound (also known as β,γ-butenolide), the double bond is between the C3 and C4 positions. In 2(5H)-furanone (an α,β-unsaturated butenolide), the double bond is between the C4 and C5 positions, conjugated with the carbonyl group. This conjugation generally makes the 2(5H)-furanone the more thermodynamically stable isomer.[1]
Q2: Why is my synthesis yielding the 2(5H)-furanone isomer instead of the desired this compound?
A2: Isomerization from the 2(3H)- to the 2(5H)-form is a common issue, often catalyzed by acidic or basic conditions present during the reaction or workup.[2][3] The 2(5H)-isomer is thermodynamically more stable, so reaction conditions that allow for equilibrium to be reached will favor its formation.
Q3: What general conditions favor the formation of the desired this compound?
A3: Kinetically controlled conditions are generally preferred for the synthesis of 2(3H)-furanones. This typically involves mild reaction conditions, low temperatures, and neutral or near-neutral pH to prevent isomerization.
Q4: Can I convert the unwanted 2(5H)-furanone back to the this compound?
A4: While the equilibrium favors the 2(5H)-isomer, specific catalytic methods, such as asymmetric isomerization using chiral organic catalysts, have been developed to convert β,γ-unsaturated butenolides (like some precursors to 2(3H)-furanones) to chiral α,β-unsaturated butenolides (2(5H)-furanones).[4][5] Reversing this process to favor the less stable isomer is generally not synthetically practical. Prevention is the more effective strategy.
Troubleshooting Guides
This section provides direct answers to common problems encountered during the synthesis of 2(3H)-furanones.
Problem 1: Significant formation of the 2(5H)-furanone isomer is observed during the reaction.
| Potential Cause | Recommended Solution |
| Acidic or Basic Reaction Conditions | If possible, modify the synthetic route to proceed under neutral conditions. If an acid or base is required, use the mildest possible reagent and the lowest effective concentration. Consider using buffered solutions to maintain a stable pH. |
| High Reaction Temperature | High temperatures can provide the activation energy needed to overcome the barrier to isomerization and reach the thermodynamic product. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times. |
| Prolonged Reaction Time | Even under mild conditions, extended reaction times can allow for gradual isomerization. Monitor the reaction progress closely (e.g., by TLC or crude NMR) and quench the reaction as soon as the starting material is consumed. |
| Choice of Catalyst | Certain catalysts, particularly strong Lewis acids or bases, can promote isomerization. Screen alternative, milder catalysts. For example, some electrophilic cyclization reactions proceed under mild conditions using I2 or PhSeCl.[6][7] |
Problem 2: Isomerization occurs during the workup and purification process.
| Potential Cause | Recommended Solution |
| Aqueous Workup with Acidic or Basic Solutions | Avoid acidic or basic washes if possible. Use a neutral aqueous wash (e.g., saturated sodium chloride solution). If a pH adjustment is necessary, use dilute solutions and minimize contact time. |
| Silica Gel Chromatography | Standard silica gel is acidic and can cause isomerization on the column. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine), followed by flushing with the pure eluent before loading the sample. Alternatively, use a different stationary phase like neutral alumina or Florisil. |
| High Temperatures during Solvent Evaporation | Concentrate the product solution at low temperatures using a rotary evaporator with a chilled water bath. Avoid prolonged heating. |
| Exposure to Air and Light | Some furanones can be sensitive to air and light.[8] Store crude and purified products under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light, especially if long-term storage is required. |
Data on Reaction Conditions and Isomer Ratios
The following table summarizes how different reaction parameters can influence the ratio of 2(3H)- to 2(5H)-furanone products. Note that specific outcomes are highly substrate-dependent.
| Parameter | Condition Favoring this compound (Kinetic Product) | Condition Favoring 2(5H)-Furanone (Thermodynamic Product) | Expected Outcome |
| Temperature | Low Temperature (e.g., 0 °C to room temp.) | High Temperature (e.g., reflux) | Lower temperatures reduce the energy available for isomerization.[9] |
| pH / Catalyst | Neutral or mildly acidic/basic conditions. | Strongly acidic or basic conditions. | Strong acids or bases readily catalyze the double bond migration.[2][3] |
| Reaction Time | Short reaction times. | Long reaction times. | Shorter times favor the faster-forming kinetic product. |
| Solvent | Aprotic, non-polar solvents. | Protic or highly polar solvents. | Solvent polarity can influence the stability of charged intermediates in the isomerization pathway. |
Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-2(3H)-furanones via Electrophilic Cyclization under Mild Conditions
This protocol is adapted from a method that generally yields 2(3H)-furanones with minimal isomerization.[6][7]
Materials:
-
3-Alkynoic acid (1.0 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.5 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-alkynoic acid in DCM (10 mL) in a round-bottom flask.
-
Add sodium bicarbonate and stir the mixture at room temperature for 10 minutes.
-
Add iodine in one portion and stir the reaction at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash chromatography on silica gel deactivated with triethylamine.
Visualizations
Isomerization Mechanism
The following diagram illustrates the general acid- and base-catalyzed pathways for the isomerization of this compound to the more stable 2(5H)-furanone.
Caption: Acid- and base-catalyzed isomerization pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve issues related to unwanted isomerization.
Caption: Decision tree for troubleshooting isomerization.
Kinetic vs. Thermodynamic Control
This diagram illustrates the energy profile for the formation of the kinetic versus the thermodynamic furanone product.
Caption: Energy profile of furanone formation.
References
- 1. epa.oszk.hu [epa.oszk.hu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric olefin isomerization of butenolides via proton transfer catalysis by an organic molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butenolide synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 9. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ring Opening of 2(3H)-Furanones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring opening of 2(3H)-furanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the ring opening of 2(3H)-furanones?
The most common methods involve nucleophilic attack at the carbonyl carbon, leading to the cleavage of the ester bond. This is typically achieved through base-catalyzed hydrolysis using an alkali hydroxide like NaOH, or through aminolysis with primary or secondary amines.[1] Acid-catalyzed hydrolysis is also possible but can be reversible.[1]
Q2: My 2(3H)-furanone is not reacting. What are the likely causes?
Several factors could be at play:
-
Steric Hindrance: Bulky substituents on the furanone ring or near the carbonyl group can impede nucleophilic attack.
-
Unreactive Nucleophile: The chosen nucleophile may not be strong enough to open the lactone ring under the current reaction conditions.
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Inappropriate Solvent: The solvent may not be suitable for the reaction, potentially hindering the solubility of the reactants or interfering with the reaction mechanism.
Q3: I am observing the formation of an unexpected isomer. What is happening?
Under basic conditions, 2(3H)-furanones can isomerize to the thermodynamically more stable 2(5H)-furanones.[2] This is a common side reaction, especially if the ring-opening reaction is slow or requires harsh conditions.
Q4: Can the ring-opened product re-cyclize back to the furanone?
Yes, re-lactonization is a possibility, particularly under acidic conditions or upon workup. The equilibrium between the open-chain hydroxy acid and the lactone can shift back towards the cyclic form.
Troubleshooting Guide
Problem 1: Low or No Yield of the Ring-Opened Product
| Possible Cause | Suggested Solution |
| Insufficiently reactive nucleophile. | * Switch to a stronger nucleophile. For example, if a neutral amine is unreactive, try its corresponding amide or use a stronger base to deprotonate it in situ. * For hydrolysis, ensure the concentration of the hydroxide is sufficient. |
| Re-lactonization of the product. | * After the reaction, immediately derivatize the ring-opened product to prevent re-cyclization. For example, if the product is a carboxylic acid, convert it to a more stable ester or amide. * During workup, avoid strongly acidic conditions that could catalyze the reverse reaction. |
| Reaction has not gone to completion. | * Increase the reaction temperature. Monitor for potential side reactions or degradation. * Extend the reaction time. Use TLC or LC-MS to monitor the consumption of the starting material. * Increase the concentration of the nucleophile. |
| Steric hindrance. | * If possible, use a less sterically hindered furanone substrate. * Employ a smaller, more potent nucleophile. |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Isomerization to 2(5H)-furanone. | The reaction conditions (e.g., strong base, high temperature, long reaction time) favor isomerization over ring-opening.[2] | * Use milder reaction conditions: lower the temperature and shorten the reaction time. * Consider using a less basic catalyst or a non-basic nucleophile if the reaction allows. * Monitor the reaction closely and stop it as soon as the desired product is formed. |
| Further reaction of the ring-opened product. | The initial product of ring-opening may undergo subsequent reactions under the reaction conditions. For example, aminolysis with benzylamine at high temperatures can lead to the formation of a 2(3H)-pyrrolone instead of the simple amide.[3] | * Conduct the reaction at a lower temperature. For instance, aminolysis with benzylamine at room temperature favors the formation of the N-benzylamide.[3] * Isolate the initial ring-opened product as soon as it is formed. |
| Decomposition of starting material or product. | The reaction conditions are too harsh, leading to the degradation of the furanone or the desired product. | * Lower the reaction temperature. * Reduce the concentration of the catalyst or reagents. * Protect sensitive functional groups on the starting material before the reaction. |
Quantitative Data
The following table summarizes the yield of the ring-opened product from a substituted furan under various acid-catalyzed conditions.
| Catalyst (10 mol%) | Time (h) | Yield of Ring-Opened Product (%) |
| HCl | 24 | 92 |
| H2SO4 | 24 | 85 |
| Fe(NO3)3 | 24 | 94 |
| FeCl3 | 24 | 92 |
| AlCl3 | 24 | 17 |
Data adapted from a study on the acid-catalyzed ring opening of 4-(5-methyl-2-furyl)-2-butanone.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of a this compound (General Procedure)
This protocol is adapted from the hydrolysis of γ-butyrolactone.[1]
-
Dissolution of Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired amount of sodium hydroxide (NaOH) in water to create a solution of the desired concentration (e.g., 2N).
-
Addition of Furanone: To the stirred NaOH solution, add the this compound substrate.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 3-4.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude ring-opened product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Aminolysis of a this compound (General Procedure)
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Reactant Mixture: In a suitable flask, dissolve the this compound in an appropriate solvent (e.g., ethanol, THF, or neat if the amine is a liquid).
-
Addition of Amine: Add the amine nucleophile to the solution. The reaction can be run at room temperature or heated depending on the reactivity of the substrates.[3]
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Monitoring: Monitor the reaction for the disappearance of the starting furanone using TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If necessary, perform an aqueous workup to remove any excess amine or other water-soluble impurities. This may involve washing with a dilute acid (if the product is not acid-sensitive), followed by a brine wash.
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Extract the product with an organic solvent.
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Dry the organic layer, filter, and concentrate.
-
-
Purification: Purify the resulting amide by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound ring-opening reactions.
Signaling Pathways: Reaction Mechanisms
Base-Catalyzed Ring Opening (Hydrolysis)
References
Technical Support Center: Purification of 2(3H)-Furanone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2(3H)-furanone derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
Issue 1: Product streaks or does not move from the baseline during Thin Layer Chromatography (TLC) analysis.
| Potential Cause | Suggested Solution |
| Incorrect Solvent System | The solvent system may be too non-polar. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone) to the mobile phase. |
| Compound Insolubility | The compound may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting on the TLC plate. |
| Interaction with Silica Gel | Highly polar or acidic furanone derivatives may interact strongly with the silica gel. Consider using a different stationary phase (e.g., alumina) or adding a small amount of acetic acid or triethylamine to the mobile phase to reduce tailing. |
Issue 2: Low or no recovery of the product after column chromatography.
| Potential Cause | Suggested Solution |
| Compound Degradation | Some furanone derivatives can be sensitive to acidic conditions of standard silica gel or degrade in certain solvents.[1] Consider using neutral or deactivated silica gel. Perform a stability test of your compound in the chosen solvent system prior to large-scale purification. |
| Irreversible Adsorption | The compound may be too polar and irreversibly adsorbing to the silica gel. Try eluting with a much more polar solvent system or consider switching to reverse-phase chromatography. |
| Product Volatility | If the furanone derivative is volatile, it may have evaporated during solvent removal. Use a rotary evaporator at a lower temperature and pressure. |
Issue 3: Co-elution of the product with impurities during column chromatography.
| Potential Cause | Suggested Solution |
| Inadequate Separation | The chosen solvent system does not provide sufficient resolution. Optimize the solvent system using TLC with various solvent mixtures. A shallower gradient or isocratic elution with the optimal solvent mixture might improve separation. |
| Column Overloading | Too much crude product was loaded onto the column. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. |
| Improper Column Packing | An improperly packed column can lead to channeling and poor separation. Ensure the column is packed uniformly without any air bubbles or cracks. |
Issue 4: The compound fails to crystallize or oils out during recrystallization.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for the compound, or the compound may be too soluble at low temperatures. Experiment with different single or mixed solvent systems. A good crystallization solvent should dissolve the compound when hot but not when cold. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try to further purify the compound by another method (e.g., column chromatography) before attempting recrystallization. |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated. Slowly evaporate the solvent until the solution becomes cloudy, then gently warm until it is clear again before allowing it to cool slowly. |
| Cooling Too Rapidly | Rapid cooling can lead to oiling out or the formation of very small crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives?
A1: Column chromatography on silica gel is the most frequently employed technique for the purification of this compound derivatives.[2][3] However, the choice of method depends on the specific properties of the derivative, such as polarity and stability.
Q2: My this compound derivative is very non-polar and runs with the solvent front even in 100% hexane. What should I do?
A2: For very non-polar compounds, normal-phase chromatography may not be effective.[1] Consider using reverse-phase chromatography with a C18 column and a mobile phase of water and acetonitrile or methanol.[4][5] Alternatively, distillation techniques like Kugelrohr distillation could be attempted if the compound is thermally stable and the impurities are less volatile.[1]
Q3: Are there any stability concerns I should be aware of when purifying 2(3H)-furanones?
A3: Yes, some furanone derivatives can be unstable. They may be sensitive to acidic or basic conditions and can potentially degrade in the presence of water, especially with prolonged exposure during reverse-phase chromatography.[1] It is advisable to perform small-scale stability tests before committing to a purification method.
Q4: Can I use distillation to purify my this compound derivative?
A4: Distillation can be a suitable method for volatile and thermally stable this compound derivatives. Kugelrohr distillation is particularly useful for small-scale purifications as it minimizes losses.[1] However, if impurities have similar boiling points, this method may not provide adequate separation.
Experimental Protocols
Protocol 1: Column Chromatography of a Moderately Polar this compound Derivative
-
TLC Analysis: Determine a suitable solvent system that gives the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed.
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Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the elution by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Solid this compound Derivative
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. A good solvent will dissolve the compound when heated but not at room temperature. Test various solvents of different polarities (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof).
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve it.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals start to appear, you can place the flask in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting logic for column chromatography of this compound derivatives based on TLC analysis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of 3-Acetyldihydro-2(3H)-furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound, dihydro-3-methylene- ( | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 3-Arylidene-2(3H)-Furanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-arylidene-2(3H)-furanones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-arylidene-2(3H)-furanones, which is typically achieved via a Perkin-like condensation of a 3-aroylpropionic acid with an aromatic aldehyde in the presence of acetic anhydride and a weak base (e.g., sodium acetate or triethylamine).
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure all reagents, especially acetic anhydride, are fresh and anhydrous. Acetic anhydride readily hydrolyzes to acetic acid, which is ineffective as a dehydrating agent. - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure efficient mixing, especially if the reaction mixture is heterogeneous. |
| Incorrect stoichiometry | - Verify the molar ratios of the reactants. An excess of the aromatic aldehyde or acetic anhydride may be required in some cases. |
| Ineffective base | - Use freshly fused and powdered sodium acetate to ensure it is anhydrous and has a high surface area. - If using a liquid base like triethylamine, ensure it is dry and added at the appropriate temperature. |
| Degradation of starting materials or product | - Avoid excessively high temperatures, which can lead to charring and decomposition. - If the starting materials or product are sensitive, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Multiple Products in the Reaction Mixture
| Side Product Identity | Cause and Mechanism | Prevention and Mitigation |
| E/Z Isomers of the desired product | The condensation reaction is often not stereoselective, leading to a mixture of geometric isomers at the exocyclic double bond.[1] | - Separation of the isomers can be achieved by fractional crystallization or column chromatography. - The ratio of isomers can sometimes be influenced by the choice of solvent and base. |
| Ring-opened products (e.g., N-substituted amides) | The furanone ring is susceptible to nucleophilic attack.[2] If nucleophiles (e.g., water, amines from impurities or subsequent reaction steps) are present, they can open the lactone ring. | - Ensure all reagents and solvents are anhydrous. - If the reaction workup involves a nucleophilic reagent, perform it at a low temperature and for a limited time. - Purify the crude product promptly to avoid degradation. |
| Pyrrolones or other heterocycles | Ring-opened intermediates, such as N-benzylamides formed from a reaction with benzylamine, can subsequently cyclize to form more stable heterocyclic systems like pyrrolones.[2] | - This is typically a desired transformation in subsequent synthetic steps. To avoid it as a side reaction, prevent the introduction of primary amines or other difunctional nucleophiles during the furanone synthesis. |
| Self-condensation products of 3-aroylpropionic acid | If the 3-aroylpropionic acid can enolize, it may undergo self-condensation, especially at high temperatures in the presence of a base. | - Maintain a controlled reaction temperature. - Use a less reactive base or a shorter reaction time. |
| Products from self-condensation of the aldehyde | This is generally not an issue with aromatic aldehydes as they lack α-hydrogens and cannot undergo self-aldol condensation. However, if using an aliphatic aldehyde with α-hydrogens, this becomes a significant side reaction. | - The Perkin-like synthesis of these furanones is most effective with aromatic aldehydes. |
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled and is not proceeding to completion. What should I do?
A1: First, verify the quality of your reagents, particularly the acetic anhydride. It should be fresh and free from acetic acid. You can try adding a fresh portion of acetic anhydride and the base. If that doesn't work, cautiously increasing the reaction temperature in small increments while monitoring by TLC may help drive the reaction to completion.
Q2: I have obtained a mixture of E and Z isomers. How can I isolate the desired isomer?
A2: The separation of E/Z isomers is typically achieved through chromatographic techniques such as column chromatography on silica gel. The difference in polarity between the isomers is usually sufficient for separation. Alternatively, fractional crystallization from a suitable solvent system can be attempted, as the isomers may have different solubilities.
Q3: The workup procedure involves adding an amine, and I am getting a pyrrolone instead of my furanone. Why is this happening?
A3: The furanone ring is an electrophilic species that can be attacked by nucleophiles like primary amines. This leads to ring-opening to form an amide intermediate, which then cyclizes to the thermodynamically more stable pyrrolone. If the furanone is your desired product, you should avoid using primary amines in the workup or any subsequent steps where the furanone is present.
Q4: Can I use a stronger base to speed up the reaction?
A4: While a stronger base might increase the rate of the initial deprotonation and condensation, it can also promote side reactions such as self-condensation of the starting materials, decomposition, and resinification, leading to a lower yield of the desired product and a more complex purification process. Weak bases like sodium acetate or triethylamine are generally optimal for this transformation.
Q5: What is the role of acetic anhydride in this reaction?
A5: Acetic anhydride serves two primary roles in this synthesis. First, it acts as a dehydrating agent, removing the water molecule that is formed during the condensation reaction and driving the equilibrium towards the product. Second, it can activate the 3-aroylpropionic acid by forming a mixed anhydride, which can then more readily undergo enolization and subsequent condensation with the aromatic aldehyde.
Experimental Protocols
Synthesis of 3-(4-Nitrobenzylidene)-5-phenyl-2(3H)-furanone
This protocol is adapted from a literature procedure and serves as a general guideline.[3]
Materials:
-
3-Benzoylpropionic acid
-
4-Nitrobenzaldehyde
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Acetic anhydride
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Anhydrous sodium acetate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of 3-benzoylpropionic acid (1.78 g, 10 mmol), 4-nitrobenzaldehyde (1.51 g, 10 mmol), and freshly fused anhydrous sodium acetate (0.82 g, 10 mmol) in acetic anhydride (15 mL) is heated under reflux for 5 hours.
-
The reaction mixture is allowed to cool to room temperature and then poured into ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
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The crude product is then washed with a small amount of cold ethanol to remove unreacted starting materials.
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The solid is recrystallized from glacial acetic acid to afford the pure 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone.
Yield and Characterization:
-
Yield: Typically in the range of 60-75%.
-
Melting Point: Characterize by melting point determination.
-
Spectroscopic Analysis: Confirm the structure using IR, 1H NMR, and 13C NMR spectroscopy.
Visualized Workflows and Mechanisms
To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the key processes.
References
Technical Support Center: Managing the Stability of 2(3H)-Furanone Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of 2(3H)-furanone compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound compounds in solution?
A1: The stability of this compound compounds in solution is primarily influenced by several factors:
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pH: The lactone ring of 2(3H)-furanones is susceptible to hydrolysis, which is catalyzed by both acids and bases.[1] Generally, a neutral pH range of 6.5-7.5 is recommended for aqueous solutions to minimize this degradation.[1]
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Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and thermal decomposition.[1] Storage at controlled, cool temperatures (e.g., 2-8°C or frozen at -20°C) is advisable.[1]
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Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[1] It is recommended to store solutions in amber vials or otherwise protect them from light.[1]
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Solvent: The choice of solvent can impact stability. Polar protic solvents, like water and ethanol, can participate in hydrolysis of the lactone ring.[1]
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Presence of Nucleophiles: The electrophilic nature of the lactone carbonyl group makes it susceptible to attack by nucleophiles, leading to ring-opening.
Q2: What are the common degradation pathways for this compound compounds?
A2: The two main degradation pathways for this compound compounds are:
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Hydrolysis: This involves the opening of the lactone ring to form the corresponding 4-hydroxybut-2-enoic acid. This reaction is often the primary cause of instability in aqueous solutions.
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Isomerization: 2(3H)-furanones can isomerize to the thermodynamically more stable 2(5H)-furanones. This process can be facilitated by heat or photochemical conditions and may proceed through a ring-opened intermediate.[2][3]
Q3: How can I monitor the stability of my this compound compound in solution?
A3: The stability of your this compound compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. Other useful techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: To identify structural changes and degradation products.[1]
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Mass Spectrometry (MS): To detect and identify the parent compound and any degradation products by their mass-to-charge ratio.[1]
-
Infrared (IR) spectroscopy: To monitor changes in functional groups, such as the disappearance of the lactone carbonyl peak.[1]
Q4: Are there any general recommendations for preparing and storing this compound solutions to enhance stability?
A4: Yes, to enhance the stability of your this compound solutions, consider the following:
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Use Buffered Solutions: If working with aqueous solutions, use a buffer to maintain a neutral pH (6.5-7.5).[1]
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Control Temperature: Prepare and store solutions at low temperatures (refrigerated or frozen) to slow down degradation kinetics.[1]
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Protect from Light: Use amber glassware or wrap containers in aluminum foil to prevent photolytic degradation.[1]
-
Solvent Selection: If possible, use aprotic solvents for stock solutions to minimize hydrolysis.
-
Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound compounds.
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC analysis of an aqueous solution. | Hydrolysis of the lactone ring. | 1. Check the pH of your solution. If it is acidic or basic, adjust to a neutral pH (6.5-7.5) using a suitable buffer.[1]2. Analyze a freshly prepared sample to confirm the initial concentration.3. If the experiment allows, consider preparing the solution in a less polar or aprotic solvent. |
| Appearance of an unexpected peak in the chromatogram with the same molecular weight as the parent compound. | Isomerization to 2(5H)-furanone. | 1. Review your experimental conditions. High temperatures or exposure to certain light sources can promote isomerization.[2][3]2. If possible, use NMR to confirm the structure of the new peak.3. Optimize your chromatographic method to ensure baseline separation of the two isomers. |
| Inconsistent results between experimental replicates. | Ongoing degradation of the compound in solution. | 1. Ensure all solutions are prepared and handled consistently, especially concerning temperature and light exposure.2. Prepare a fresh stock solution for each experiment or for a limited number of replicates.3. Evaluate the stability of your stock solution over the typical duration of your experiment. |
| Precipitate formation in the solution upon storage. | Degradation product has lower solubility. | 1. Identify the precipitate. It could be the ring-opened hydroxy acid or a polymerized product.2. Re-evaluate your storage conditions (temperature, solvent).3. Consider using a co-solvent to improve the solubility of both the parent compound and its potential degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
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Photolytic Degradation: Expose a solution of the compound to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period.
3. Sample Analysis:
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At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
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Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to identify and quantify the parent compound and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general procedure for developing an HPLC method capable of separating the this compound compound from its degradation products.
1. Instrument and Columns:
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An HPLC system with a PDA detector.
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A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Selection:
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Start with a simple mobile phase gradient, for example:
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Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: Acetonitrile
-
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
3. Method Optimization:
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Inject a mixture of the stressed samples (from the forced degradation study).
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Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak and all degradation product peaks.
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The PDA detector will help in assessing peak purity and identifying peaks with different UV spectra.
4. Method Validation:
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Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Technical Support Center: Overcoming Low Solubility of 2(3H)-Furanone Starting Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2(3H)-furanone starting materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative not dissolving in my reaction solvent?
A1: The solubility of this compound derivatives is primarily influenced by their polarity, which is determined by the substituents on the furanone ring. Generally, "like dissolves like." If your furanone has nonpolar substituents, it will have low solubility in polar solvents. Conversely, polar substituents will decrease its solubility in nonpolar solvents. Temperature also plays a crucial role; for most solids, solubility increases with temperature.
Q2: What are the best general-purpose solvents for dissolving 2(3H)-furanones?
A2: Based on the solubility profile of gamma-butyrolactone (GBL), a close structural analog of this compound, polar aprotic solvents like acetone and ethyl acetate, as well as polar protic solvents like ethanol and methanol, are good starting points.[1][2][3] For less polar derivatives, chlorinated solvents such as chloroform and dichloromethane may be effective.
Q3: Can I use water as a solvent or co-solvent?
A3: The parent this compound and its close analog, gamma-butyrolactone (GBL), are miscible with water.[3] However, the water solubility of substituted 2(3H)-furanones will heavily depend on the nature of the substituents. Hydrophobic or large alkyl/aryl groups will significantly decrease water solubility. Water can be used as a co-solvent with a miscible organic solvent to fine-tune the polarity of the solvent system.
Q4: How does temperature affect the solubility of 2(3H)-furanones?
A4: Generally, the solubility of solid this compound derivatives in organic solvents increases with temperature.[2] If you are experiencing poor solubility at room temperature, gently heating the mixture can significantly improve dissolution. However, be mindful of the thermal stability of your specific compound and the boiling point of your solvent.
Q5: Are there any safety precautions I should take when trying to dissolve these compounds?
A5: Always consult the Safety Data Sheet (SDS) for your specific this compound derivative and the solvents you are using. Use appropriate personal protective equipment (PPE), such as gloves and safety glasses. When heating solvents, do so in a well-ventilated fume hood and use a heating mantle with a stirrer to ensure even heating and prevent bumping.
Troubleshooting Guide: Low Solubility of this compound Starting Materials
If you are encountering issues with dissolving your this compound starting material, follow this troubleshooting workflow.
Caption: A flowchart to systematically troubleshoot and overcome low solubility issues with this compound starting materials.
Data Presentation: Solubility of Gamma-Butyrolactone (GBL)
| Solvent | Polarity Index | Solubility of GBL (at 25°C) | Citation |
| Water | 10.2 | Miscible | [3] |
| Methanol | 5.1 | Very Soluble | [2] |
| Ethanol | 4.3 | Very Soluble | [2][3] |
| Acetone | 4.3 | Very Soluble | [2][3] |
| Chloroform | 4.1 | Very Soluble | [4] |
| Dichloromethane | 3.1 | Soluble | [4] |
| Ethyl Acetate | 4.4 | Soluble | |
| Diethyl Ether | 2.8 | Very Soluble | [2][3] |
| Benzene | 2.7 | Very Soluble | [2][3] |
| Hexane | 0.1 | Slightly Soluble | [2] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes the use of a co-solvent system to dissolve a poorly soluble this compound derivative for a chemical reaction.
Objective: To achieve complete dissolution of the this compound starting material in the reaction medium.
Materials:
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Poorly soluble this compound derivative
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Primary reaction solvent (in which the furanone has low solubility)
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Co-solvent (a solvent in which the furanone is highly soluble and is miscible with the primary solvent)
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Reaction flask with a magnetic stirrer
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Heating mantle (if required)
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Standard laboratory glassware
Procedure:
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Initial Attempt: To the reaction flask, add the this compound derivative and the primary reaction solvent. Stir the mixture at room temperature for 10-15 minutes. Observe for dissolution.
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Co-solvent Addition: If the compound does not dissolve, begin adding the co-solvent dropwise while stirring vigorously.
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Observation: Continue adding the co-solvent until the solution becomes clear, indicating complete dissolution. Record the volume of co-solvent required.
-
Heating (Optional): If the compound remains insoluble after the addition of a reasonable amount of co-solvent (e.g., up to 20% v/v), gently heat the mixture using a heating mantle while continuing to stir. Do not exceed the boiling point of the solvent mixture.
-
Reaction Initiation: Once the starting material is fully dissolved, allow the solution to return to the desired reaction temperature before adding other reagents.
Troubleshooting Workflow for Co-solvent Method
Caption: A step-by-step workflow for utilizing a co-solvent system to dissolve a challenging this compound starting material.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol is suitable for preparing a solid form of the this compound derivative that has enhanced solubility and dissolution rates.
Objective: To prepare a solid dispersion of a poorly soluble this compound in a hydrophilic carrier.
Materials:
-
Poorly soluble this compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))[5][6]
-
Common solvent (a volatile solvent that dissolves both the furanone and the carrier, e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Round-bottom flask
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the this compound derivative and the hydrophilic carrier (e.g., in a 1:1 to 1:10 drug-to-carrier ratio by weight) and dissolve them in a minimal amount of the common solvent in a round-bottom flask.[5]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the boiling point of the solvent to form a thin film on the flask wall.
-
Drying: Scrape the solid film from the flask. Further dry the resulting solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Characterization (Optional): The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the dispersed drug.
-
Use in Experiments: The prepared solid dispersion can now be used in experiments, where it should exhibit a faster dissolution rate in the desired solvent system compared to the crystalline starting material.
Logical Relationship for Solid Dispersion Preparation
Caption: The logical flow for preparing a solid dispersion of a this compound derivative to improve its solubility characteristics.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. swgdrug.org [swgdrug.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. japsonline.com [japsonline.com]
analytical challenges in the characterization of 2(3H)-furanone products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during the characterization of 2(3H)-furanone products. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: General Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation over time. What are the typical stability issues?
A1: this compound and its derivatives can be susceptible to degradation under various conditions. Stability is significantly influenced by pH, temperature, and the specific substituents on the furanone ring. Some derivatives are unstable in aqueous buffer solutions across a range of pH values (2.0-8.0)[1]. Thermal decomposition is also a key consideration; heating can cause interconversion between this compound and its more thermodynamically stable 2(5H)-furanone tautomer, potentially through a ring-opening mechanism[2][3]. It is crucial to store samples under appropriate conditions (e.g., cool, dry, and protected from light) and to analyze them promptly after preparation.
Q2: What are the most common analytical techniques for characterizing this compound products?
A2: A multi-technique approach is typically required for unambiguous characterization. The most common methods include:
-
Mass Spectrometry (MS): Used for molecular weight determination and structural elucidation through fragmentation analysis. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for definitive structure elucidation, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are critical[5].
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for separation, purification, and quantification, especially for isomeric mixtures[6][7].
Q3: I am synthesizing a novel this compound derivative. What common impurities should I be aware of?
A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials, solvents, and isomers (e.g., 2(5H)-furanones)[2][3]. The furanone ring can also be opened by various nucleophiles, leading to acyclic derivatives that may be present as impurities[8]. Chromatographic methods like GC-MS and LC-MS/MS are effective for identifying and quantifying these impurities[4][9].
Section 2: Troubleshooting Mass Spectrometry (MS) Analysis
Q4: I am observing an unexpected peak at M+18 in the mass spectrum of my this compound sample. What is its origin?
A4: The observation of an ion at a mass-to-charge ratio (m/z) of 18 units higher than the molecular ion (M+) is often indicative of a water adduct, forming an [M+H₂O]+ ion. This can occur during analysis, particularly with techniques like Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS), where hydrolysis products can be detected[10][11][12]. This suggests that the furanone may be undergoing hydrolysis, potentially through ring-opening or hydration of a carbonyl group under the analytical conditions[12].
Q5: The fragmentation pattern of my substituted this compound is complex. How can I begin to interpret it?
A5: Interpreting fragmentation patterns requires a systematic approach. The molecular ion breaks into smaller, charged fragments and uncharged radicals; only the charged fragments are detected[13].
-
Identify the Molecular Ion (M+): This is the peak with the highest m/z that corresponds to the intact molecule.
-
Look for Characteristic Neutral Losses: For furanones, a common fragmentation pathway involves the loss of carbon monoxide (CO), resulting in a peak at M-28[14].
-
Analyze Key Fragments: The fragmentation of the furanone ring itself can produce characteristic ions. For example, the breakdown of the O-C2 and C4-C5 bonds is a common pathway[14].
-
Consider Substituents: The nature and position of substituents will direct fragmentation. Alpha-cleavage next to functional groups is a common event.
The diagram below illustrates a general workflow for interpreting MS data.
The following table summarizes common fragments and neutral losses for the this compound core.
| m/z Value or Loss | Identity | Significance | Reference |
| M-28 | Loss of CO | Characteristic fragmentation of the lactone ring. | [14] |
| m/z 43 | [C₂H₃O]⁺ | Common fragment from acyl group cleavage. | [14] |
| M+18 | [M+H₂O]⁺ | Indicates hydrolysis or water adduct formation. | [10][11][12] |
Below is a simplified representation of a key fragmentation pathway for the this compound ring.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, dihydro-4-hydroxy- | 5469-16-9 | Benchchem [benchchem.com]
- 5. This compound | C4H4O2 | CID 140765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 3-Acetyldihydro-2(3H)-furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pc.eu [eurl-pc.eu]
- 10. EGUsphere - Laboratory characterization of furan, this compound, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS [egusphere.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. egusphere.copernicus.org [egusphere.copernicus.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. imreblank.ch [imreblank.ch]
Validation & Comparative
comparing the biological activity of 2(3H)-furanones and 2(3H)-pyrrolones
A Comparative Guide to the Biological Activities of 2(3H)-Furanones and 2(3H)-Pyrrolones
Introduction
The 2(3H)-furanone and 2(3H)-pyrrolone scaffolds are five-membered heterocyclic rings that are central to a multitude of biologically active compounds.[1][2] The furanone ring, also known as a butenolide, is a common motif in natural products.[2] Pyrrolones, which are lactams, are often synthesized from furanone precursors by reacting them with ammonia or primary amines.[1][3][4] Both classes of compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][5] This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols.
Comparative Biological Activities
Antimicrobial and Antifungal Activity
Both furanone and pyrrolone derivatives have demonstrated significant antimicrobial and antifungal activities.[1][6][7][8]
-
2(3H)-Furanones : Halogenated furanones, in particular, are noted for their potent antimicrobial effects and their ability to inhibit biofilm formation in a variety of bacterial species.[9] They are structurally similar to bacterial N-acyl homoserine lactones (AHLs), which are signaling molecules involved in quorum sensing. By acting as AHL antagonists, furanones can disrupt bacterial communication and colonization.[9] Some 2(5H)-furanone derivatives have shown selective activity against Gram-positive bacteria like Staphylococcus aureus and can prevent biofilm formation.[10][11]
-
2(3H)-Pyrrolones : Pyrrolone derivatives also exhibit good antibacterial and antifungal properties.[1] Studies have directly compared furanones and their corresponding pyrrolone analogues. For instance, one study found that replacing the oxygen of the furanone ring with a nitrogen atom to form a pyrrolone improved antimycobacterial activity against Mycobacterium tuberculosis.[2][12] However, the introduction of a benzyl group on the nitrogen (N-benzyl-pyrrolones) has been shown to decrease the antimicrobial action in some cases.[2][12][13] In terms of antifungal activity against Neurospora crassa, both 5-benzylidene pyrrolone and furanone derivatives were found to be active.[6]
Quorum Sensing Inhibition
A key biological activity extensively studied for furanones is the inhibition of quorum sensing (QS), a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.[14][15]
-
2(3H)-Furanones : Furanones were among the first classes of compounds identified as QS inhibitors in Pseudomonas aeruginosa.[14] Halogenated furanones, originally isolated from the marine alga Delisea pulchra, can interfere with AHL-mediated QS systems.[16][17] They have been shown to repress the expression of QS-regulated genes, thereby reducing the production of virulence factors and disrupting biofilm architecture.[15][16][17] This mechanism makes furanones a promising therapeutic avenue that is less likely to lead to drug resistance compared to traditional bactericidal antibiotics.[9]
-
2(3H)-Pyrrolones : While the focus of QS inhibition has been heavily on furanones, the structural similarity of pyrrolones suggests they could also have potential in this area, though it is less documented in the provided literature.
Anticancer and Cytotoxic Activity
Both scaffolds are integral to compounds with significant anticancer properties.
-
2(3H)-Furanones : These compounds have been evaluated for their cytotoxicity against various cancer cell lines.[18] Studies have shown that α,β-unsaturated lactones like 2-furanone can induce cellular DNA damage and promote the formation of topoisomerase I- and II-DNA complexes, leading to cancer cell death.[19] Certain 3,4-diaryl-2(5H)-furanone derivatives have exhibited potent cytotoxic activities with ED50 values in the nanomolar range.[20]
-
2(3H)-Pyrrolones : A number of pyrrol-2(3H)-one derivatives have been synthesized and tested for their antiproliferative activity against a panel of 60 human cancer cell lines, with some compounds showing a broad spectrum of growth inhibitory activity.[21] A specific mechanism identified for some pyrrolone derivatives is the inhibition of tubulin polymerization, a validated target for anticancer drugs.[21]
Anti-inflammatory and Analgesic Activity
Derivatives of both furanones and pyrrolones have been reported to possess anti-inflammatory and analgesic properties.[5]
-
2(3H)-Furanones : The furanone structure is a precursor for many compounds evaluated for anti-inflammatory action.[22] Some 3-arylidene-5-(4-chloro-phenyl)-2(3H)-furanones showed good anti-inflammatory and analgesic activities with low gastrointestinal toxicity.[23]
-
2(3H)-Pyrrolones : In a direct comparison, the biological activity was found to improve when the oxygen of the furanone ring was replaced with a benzylamine moiety to form 1-benzylpyrrolones, which showed enhanced anti-inflammatory and analgesic effects.[23] Various 3-arylidene-pyrrolone derivatives have demonstrated promising anti-inflammatory and analgesic activities.[1][24]
Quantitative Data Summary
The following table summarizes some of the reported quantitative data for the biological activities of this compound and 2(3H)-pyrrolone derivatives.
| Compound Class | Derivative/Compound | Target Organism/Cell Line | Activity | Value | Reference |
| 2(5H)-Furanone | F105 | S. aureus | MIC | 10 mg/L | [25] |
| 2(5H)-Furanone | F105 | S. aureus | MBC | 40 mg/L | [25] |
| 2(5H)-Furanone | F131 | S. aureus & C. albicans biofilms | MBPC | 8–16 μg/mL | [10] |
| 2(3H)-Pyrrolone | 3-(4-chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-pyrrolone | M. tuberculosis H37Rv | MIC | >3.13 µg/mL | [2] |
| 2(3H)-Pyrrolone | 3-(4-Hydroxy-3-methoxybenzylidene)-5-(4-chlorophenyl)-2(3H)-pyrrolone | S. aureus, E. coli, P. aeruginosa, M. tuberculosis | MIC | 6.25 μg/mL | [12] |
| 2(5H)-Furanone | 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone | Various cancer cell lines | ED50 | < 20 nM | [20] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimal Biofilm-Prevention Concentration; ED50: Effective Dose, 50%.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a specific cell density (typically 10^5 CFU/mL).
-
Serial Dilution: The test compound (furanone or pyrrolone derivative) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 (concentration causing 50% inhibition of cell growth) is determined.[21][26]
Visualizations: Pathways and Workflows
Quorum Sensing Inhibition by Furanones
General Synthetic Pathway from Furanones to Pyrrolones
Anticancer Mechanism: Inhibition of Tubulin Polymerization
Conclusion
Both 2(3H)-furanones and 2(3H)-pyrrolones are versatile heterocyclic scaffolds with a broad spectrum of biological activities. Furanones are particularly distinguished by their well-documented role as inhibitors of bacterial quorum sensing, presenting a novel anti-infective strategy. Pyrrolones, often synthesized from furanones, have shown enhanced activity in certain areas, such as antimycobacterial and anti-inflammatory applications.[2][23] Furthermore, derivatives from both classes demonstrate significant potential as anticancer agents, acting through mechanisms such as DNA damage, topoisomerase inhibition, and disruption of tubulin polymerization.[19][21] The choice between these scaffolds in drug development will depend on the specific therapeutic target, with structure-activity relationship studies indicating that subtle modifications to either core structure can lead to significant changes in biological efficacy.
References
- 1. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. DSpace at My University: Synthesis and Characterization of 2(3H)-Furanones, 2(3H)-Pyrrolones,Quinolinones, Thienochromenones, Thienopyridinones and Biological Activity of Some Selective Compounds [repository.pastic.gov.pk]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in this compound Chemistry and Its Hydrazide Derivative: Synthesis and Reactions [ejchem.journals.ekb.eg]
- 6. [Antifungal activity of 5-benzilidene pyrrolone and furanone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of new series of pyrrol-2(3H)-one and pyridazin-3(2H)-one derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 26. tsijournals.com [tsijournals.com]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2(3H)-Furanone Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. The 2(3H)-furanone scaffold, a core motif in numerous natural products and pharmacologically active molecules, presents a unique analytical challenge. This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound derivatives, supported by experimental data and protocols. Furthermore, it offers a comparison of NMR with alternative analytical techniques.
¹H and ¹³C NMR Spectral Data of this compound Derivatives
The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The following tables summarize typical ¹H and ¹³C NMR data for the this compound core structure and its derivatives, illustrating the influence of substituent placement on the spectral parameters.
Table 1: ¹H NMR Data for Selected this compound Derivatives (in CDCl₃)
| Compound/Substituent | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | Other Protons (δ, ppm) | J (Hz) |
| γ-Butyrolactone (dihydro-2(3H)-furanone) | 2.29 (t) | 4.34 (t) | 2.50 (p) | - | J₃,₄ = 7.0, J₄,₅ = 8.0, J₃,₅ = 7.0 |
| α-Angelica lactone (5-methyl-2(3H)-furanone) | 2.55 (m) | 7.45 (m) | 5.05 (m) | 1.45 (d, CH₃) | J₄,₅ ≈ 1.5, J₅,CH₃ ≈ 7.0 |
| 5-Phenyl-2(3H)-furanone | 2.70 (dd) | 7.60 (dd) | 5.90 (dd) | 7.30-7.40 (m, Ar-H) | J₃,₄ ≈ 5.8, J₄,₅ ≈ 2.0, J₃,₅ ≈ 2.0 |
| 5-Ethenyldihydro-2(3H)-furanone | 2.40-2.60 (m) | 4.40-4.50 (m) | 4.90-5.00 (m) | 5.80-5.90 (m, =CH), 5.20-5.35 (m, =CH₂) | - |
Table 2: ¹³C NMR Data for Selected this compound Derivatives (in CDCl₃)
| Compound/Substituent | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | Other Carbons (δ, ppm) |
| γ-Butyrolactone (dihydro-2(3H)-furanone) [1] | 177.7 | 28.1 | 62.1 | 30.7 | - |
| α-Angelica lactone (5-methyl-2(3H)-furanone) [2] | 175.8 | 30.6 | 155.1 | 77.2 | 21.0 (CH₃) |
| 5-Phenyl-2(3H)-furanone | 175.5 | 34.8 | 154.5 | 81.5 | 138.5 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 126.5 (Ar-CH) |
| 5-Ethenyldihydro-2(3H)-furanone [3] | 176.8 | 29.3 | 28.9 | 79.8 | 136.5 (=CH), 117.8 (=CH₂) |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. Phase and baseline corrections should be performed manually to ensure accuracy.
¹³C NMR Spectroscopy:
-
Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, other techniques offer complementary information.
Table 3: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages for Furanone Analysis | Limitations |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Provides detailed structural information (connectivity, stereochemistry). Non-destructive. Quantitative.[4][5] | Lower sensitivity compared to MS.[5][6] Complex spectra for mixtures. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | High sensitivity for detecting trace amounts. Provides molecular weight and fragmentation patterns.[4][6] Can be coupled with GC or LC for mixture analysis.[7][8] | Isomers can be difficult to distinguish. Does not provide detailed stereochemical information. |
| Infrared (IR) Spectroscopy | Molecular vibrations | Excellent for identifying functional groups, especially the characteristic lactone carbonyl (C=O) stretch (around 1740-1780 cm⁻¹).[4][9] | Provides limited information on the overall molecular structure. Not suitable for complex mixture analysis without separation. |
| Gas Chromatography (GC) | Separation based on volatility and column interaction | Excellent for separating volatile furanone derivatives.[7] Can be coupled with MS for identification.[7][8] | Requires compounds to be volatile and thermally stable. Derivatization may be necessary. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and column interaction | Suitable for non-volatile or thermally labile furanone derivatives. Can be used for purification. | Lower resolution than GC for some compounds. Solvent consumption can be high. |
Visualizing the NMR Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in the NMR analysis of this compound derivatives.
Caption: Workflow for NMR analysis of this compound derivatives.
Caption: Correlation of this compound structure with typical NMR signals.
References
- 1. Gamma Butyrolactone(96-48-0) 13C NMR [m.chemicalbook.com]
- 2. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 5-ETHENYLDIHYDRO-(21963-38-2) 1H NMR spectrum [chemicalbook.com]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2(3H)-Furanones
For researchers, scientists, and professionals in drug development, understanding the structural nuances of bioactive molecules is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of various 2(3H)-furanone derivatives, a class of compounds with significant applications in flavor chemistry and as building blocks in medicinal chemistry.
The stability of the furanone ring and the nature of its substituents play a crucial role in directing the fragmentation pathways, leading to characteristic mass spectra. By comparing the fragmentation of different 2(3H)-furanones, we can elucidate key structural information and predict the fragmentation of novel analogues.
Comparative Analysis of Fragmentation Patterns
The electron ionization mass spectra of 2(3H)-furanones are characterized by several key fragmentation pathways. The most common fragmentation events involve the loss of small neutral molecules such as carbon monoxide (CO), carbon dioxide (CO2), and hydrocarbon radicals. The relative abundance of the resulting fragment ions is highly dependent on the substitution pattern of the furanone ring.
A notable fragmentation pathway for 2(3H)-furanones involves the initial loss of a substituent from the 5-position, followed by the loss of CO or CO2 from the lactone ring. For instance, in 5-substituted derivatives, a primary fragmentation is often the cleavage of the C5-substituent bond.
Below is a summary of the major fragment ions observed in the EI-MS spectra of selected this compound derivatives.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound | 84 | 56 (-CO), 55 (-CHO), 42 (-C2H2O), 39 (-CH3CO) |
| 5-Methyl-2(3H)-furanone | 98 | 83 (-CH3), 70 (-CO), 55 (-CH3CO), 43 (CH3CO+) |
| 5-Ethyl-2(3H)-furanone | 112 | 83 (-C2H5), 70 (-CO), 55 (-C2H5CO), 43 (CH3CO+) |
| Dihydro-5-pentyl-2(3H)-furanone | 156 | 99 (-C5H11), 85, 71, 57, 43 |
| Dihydro-5-dodecyl-2(3H)-furanone | 254 | 99 (-C12H25), 85, 71, 57, 43 |
Experimental Protocols
The following provides a generalized methodology for the analysis of 2(3H)-furanones using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL. For trace analysis, samples can be concentrated using solid-phase extraction (SPE) or other appropriate techniques.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for 1 minute.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-500.
-
Scan Speed: 2 scans/second.
Data acquisition and processing are performed using the instrument's software. Compound identification is based on the comparison of the acquired mass spectra with reference spectra from libraries such as the NIST Mass Spectral Library.
Generalized Fragmentation Pathway
The fragmentation of 2(3H)-furanones upon electron ionization can be generalized into several competing pathways. The following diagram illustrates a plausible fragmentation cascade for a generic 5-substituted this compound. The initial ionization event typically removes an electron from one of the oxygen atoms, leading to a molecular ion. This unstable species then undergoes a series of bond cleavages and rearrangements.
Caption: Generalized EI-MS fragmentation of a 5-substituted this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of 2(3H)-furanones. The presented data and protocols can assist researchers in the identification and structural elucidation of these important compounds, facilitating advancements in drug discovery and other scientific fields.
Unambiguous Structural Validation of Synthesized 2(3H)-Furanones: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural validation of 2(3H)-furanones, a class of heterocyclic compounds with significant biological and pharmaceutical relevance. We present supporting experimental data, detailed protocols, and visual workflows to underscore the definitive advantages of single-crystal X-ray diffraction in establishing absolute structure, stereochemistry, and solid-state conformation.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the synthesized 2(3H)-furanone, it is possible to generate a precise electron density map, which in turn reveals the exact coordinates of each atom. This provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, aspects that can be ambiguous with other techniques.
A Comparative Analysis of Structural Validation Techniques
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal for routine characterization, they provide indirect structural information. The following table compares these methods with X-ray crystallography for the validation of this compound structures.
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | IR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry (through NOE). | Presence of functional groups (e.g., C=O, C-O-C). | Molecular weight and fragmentation pattern. |
| Ambiguity | Unambiguous determination of absolute structure. | Can be ambiguous in determining absolute stereochemistry and complex connectivity without extensive 2D experiments. | Provides limited structural information on its own. | Isomers often cannot be distinguished. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm). | Soluble sample in a suitable deuterated solvent. | Solid, liquid, or gas sample. | Very small amount of sample, can be coupled with chromatography. |
| Key Advantage for 2(3H)-Furanones | Definitive confirmation of the lactone ring structure and the stereochemistry of any substituents. | Excellent for determining the proton and carbon framework and confirming the presence of the furanone core. | Quick verification of the carbonyl group of the lactone. | Confirms the molecular formula of the synthesized compound. |
Quantitative Structural Data: An Exemplar this compound Derivative
To illustrate the precision of X-ray crystallography, the following table presents selected crystallographic data for 3-(propan-2-ylidene)benzofuran-2(3H)-one, a representative of the furanone core structure.[1] Such precise, quantitative data is the hallmark of crystallographic analysis and is invaluable for computational modeling and structure-activity relationship (SAR) studies.
| Parameter | Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | C1-C6 | 1.367(2) |
| C-O (carbonyl) | 1.219(2) | |
| C-O (ether) | 1.369(2) | |
| Bond Angles | O-C-C (in-ring) | 109.5(1) |
| C-O-C (in-ring) | 108.2(1) |
Data obtained from the crystallographic study of 3-(propan-2-ylidene)benzofuran-2(3H)-one.[1]
Experimental Protocols
Synthesis of a Substituted this compound
This protocol describes a general method for the synthesis of 3-substituted-2(3H)-furanones via a Perkin-type condensation.
-
Reaction Setup: A mixture of a 3-aroylpropionic acid (1.0 eq.), an aromatic aldehyde (1.1 eq.), acetic anhydride (3.0 eq.), and anhydrous sodium acetate (1.5 eq.) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The reaction mixture is heated to reflux at 120-140 °C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with a saturated sodium bicarbonate solution and then with water. The solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents). The vial is loosely capped and left undisturbed in a vibration-free environment.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.[3]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for the synthesis and structural validation of 2(3H)-furanones and the logical relationship between different analytical techniques.
References
A Comparative Guide to the Detection and Quantification of 2(3H)-Furanones: GC-MS and Alternative Methods
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2(3H)-furanones and their derivatives. These compounds are significant in various fields, from the food and fragrance industry, where they act as key aroma contributors, to environmental science, as some halogenated furanones are potent mutagens found in disinfected water.[1][2][3] For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is critical for accurate and reliable results. This document details Gas Chromatography-Mass Spectrometry (GC-MS) based methods and compares them with alternative approaches, supported by experimental data and protocols.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2(3H)-furanones. Its high sensitivity and the structural information provided by mass spectrometry make it a robust method for both identification and quantification. The success of the analysis often depends on the sample matrix and the specific furanone derivative, necessitating tailored sample preparation and chromatographic conditions.
Detailed Experimental Protocol: GC-MS
This protocol represents a generalized approach compiled from various established methods.[3][4][5] Adjustments may be required based on the specific analyte and sample matrix.
1. Sample Preparation: The goal is to extract the furanones from the sample matrix, concentrate them, and ensure they are in a solvent suitable for GC injection.[4][6]
-
Solid Phase Microextraction (SPME): Ideal for volatile furanones in liquid or gas-phase samples (e.g., headspace analysis).[1][6][7]
-
Place the sample in a sealed vial.
-
Expose an SPME fiber coated with a suitable extraction phase to the sample's headspace or immerse it in the liquid sample.
-
Allow the analytes to absorb onto the fiber for a defined period.
-
Retract the fiber and introduce it directly into the GC injector for thermal desorption.
-
-
Liquid-Liquid Extraction (LLE) / Solid Phase Extraction (SPE): Used to clean up complex samples and isolate analytes.[2][6]
-
For LLE, mix the aqueous sample with a non-miscible organic solvent (e.g., dichloromethane).
-
Shake vigorously and allow the layers to separate. Collect the organic layer containing the analytes. Repeat for exhaustive extraction.
-
For SPE, pass the liquid sample through a cartridge containing a solid adsorbent that retains the furanones.
-
Wash the cartridge to remove interferences, then elute the furanones with a small volume of an appropriate solvent.
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): An effective approach for complex solid matrices like food.[5]
-
Derivatization: For polar or less volatile furanones (e.g., hydroxyfuranones), chemical modification can improve volatility and chromatographic performance.[1][6] This often involves reacting the analyte with an agent like pentafluorobenzyl bromide (PFBBr) or a silylating agent.[1][2]
-
Final Concentration: The final extract can be concentrated using a gentle stream of nitrogen gas (blowdown) to improve detection limits.[8] The final sample should be dissolved in a volatile organic solvent like dichloromethane or hexane.[4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Column: A non-polar column like a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[5] For more polar compounds, a polar column such as DB-Wax or FFAP may be employed.[3][4]
-
Injector: Operate in splitless mode at a temperature of 260°C to ensure the complete transfer of analytes onto the column.[5]
-
Carrier Gas: Helium with a constant flow rate of approximately 0.9-1.0 mL/min.[5]
-
Oven Temperature Program: A typical program starts at a low temperature, which is then ramped to a higher temperature to elute the compounds. Example: Hold at 50°C for 2 min, ramp at 30°C/min to 95°C, then ramp at 30°C/min to 265°C and hold for 5 min.[5]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard. Chemical Ionization (CI) can be used for better molecular ion determination.[3]
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity. For identification, a full scan is used.
-
Tandem Mass Spectrometry (MS/MS): Using an ion trap or triple quadrupole instrument provides superior selectivity by monitoring specific fragmentation transitions, which is especially useful for complex matrices.[9]
-
Quantitative Performance of GC-MS Methods
The performance of GC-MS methods for furanone analysis varies depending on the specific compound, sample preparation technique, and matrix.
| Analyte/Method | Matrix | LOD | LOQ | Linearity (Range) | Accuracy/Repeatability | Reference |
| Furaneol (SPME-GC/MS) | Fruit Samples | 0.5 ng/mL | 2 ng/mL | 2 - 500 ng/mL | 9.5% Repeatability | [1] |
| MX Furanone (SPE-GC/MS) | Chlorinated Water | 3.0 µg/L | 7.0 µg/L | N/A | N/A | [2] |
| Furaneol (GC-MS) | Grape Derivatives | 23 - 94 µg/L | 96 - 277 µg/L | R² > 0.9952 | CV < 12.9% | [10] |
| 2(5H)-Furanone (QuEChERS-GC-MS/MS) | Food (Meat, Fish, Cheese) | N/A | ~50 µg/kg | N/A | N/A | [5] |
| 3-methyl-2(5H)-Furanone (QuEChERS-GC-MS/MS) | Food (Meat, Fish, Cheese) | N/A | ~10 µg/kg | N/A | N/A | [5] |
N/A: Not available in the cited abstract.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of 2(3H)-furanones.
Alternative Method: Liquid Chromatography (LC)
While GC-MS is excellent for volatile compounds, Liquid Chromatography, often coupled with mass spectrometry (LC-MS), serves as a powerful alternative, particularly for furanones that are highly polar, thermally unstable, or require no derivatization. An LC-based procedure was used to verify results from a GC-MS method for furaneol, highlighting its complementary nature.[1]
Conceptual Experimental Protocol: LC-MS/MS
-
Sample Preparation: Similar extraction methods as for GC-MS (LLE, SPE, QuEChERS) can be used. However, the final extract must be in a solvent compatible with the LC mobile phase (e.g., acetonitrile, methanol, water). Derivatization is typically not required.
-
LC Instrumentation and Conditions:
-
LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) is most common.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve peak shape and ionization.
-
Injection: A defined volume of the sample extract is injected.
-
-
MS/MS Detection:
-
Ionization Source: Electrospray Ionization (ESI) is typically used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
Comparative Analysis: GC-MS vs. LC-MS
| Feature | GC-MS | LC-MS |
| Analyte Volatility | Required; may need derivatization for polar compounds.[1][6] | Not required; suitable for polar and non-volatile compounds. |
| Thermal Stability | Analytes must be stable at high injector/oven temperatures.[4] | Analysis is performed at or near room temperature. |
| Sample Preparation | Can be complex, often requiring derivatization and solvent exchange.[1] | Often simpler, with no need for derivatization. |
| Selectivity | High, especially with MS/MS detection.[9] | Very high, especially with MS/MS detection. |
| Sensitivity | Generally provides low detection limits (ng/L to µg/L).[1][2] | Can achieve very low detection limits (pg/L to ng/L). |
| Typical Use Case | Volatile and semi-volatile furanones in food, flavor, and environmental samples.[1][2][7] | Polar, thermally labile furanones; confirmation of GC-MS results.[1] |
Alternative Method Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of 2(3H)-furanones.
Conclusion and Recommendations
For the comprehensive analysis of volatile and semi-volatile 2(3H)-furanones , GC-MS remains the method of choice due to its excellent separation efficiency and robust, well-established protocols. Techniques like SPME-GC-MS offer solvent-free extraction and good sensitivity for aroma and flavor compounds.[1] For complex matrices, a QuEChERS extraction followed by GC-MS/MS provides the necessary cleanup and selectivity for accurate quantification.[5]
The primary limitation of GC-MS is the requirement for analyte volatility and thermal stability.[4] For highly polar, non-volatile, or thermally sensitive furanones , LC-MS/MS is the superior alternative. It eliminates the need for potentially cumbersome derivatization steps and offers exceptional sensitivity and selectivity.
Recommendation:
-
For profiling volatile furanones in food, beverages, and environmental air/water samples, GC-MS is the recommended primary technique.
-
For analyzing polar or heat-sensitive furanone derivatives, or for confirmatory analysis, LC-MS/MS should be employed.
The selection between these powerful techniques should be guided by the specific physicochemical properties of the 2(3H)-furanone analytes and the complexity of the sample matrix.
References
- 1. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uoguelph.ca [uoguelph.ca]
- 5. eurl-pc.eu [eurl-pc.eu]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. baua.de [baua.de]
- 8. organomation.com [organomation.com]
- 9. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 2(3H)-furanone analogs
A comparative analysis of the structure-activity relationships (SAR) of 2(3H)-furanone analogs reveals a versatile scaffold with significant potential for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. This guide synthesizes findings from multiple studies to provide a comparative overview of their performance, supported by experimental data and detailed protocols.
Core Structure and Modifications
The fundamental this compound ring serves as a template for a wide array of chemical modifications. The primary points of diversification on the furanone core that influence biological activity are substitutions at the C3, C4, and C5 positions. Researchers have explored the introduction of various aryl, alkyl, and heterocyclic moieties at these positions to modulate the compounds' potency and selectivity.
Anticancer Activity of this compound Analogs
Studies have consistently shown that substitutions on the this compound ring are critical for its anticancer properties. The introduction of aryl groups, particularly at the C5 position, and arylidene groups at the C3 position, has been a common strategy to enhance cytotoxicity against various cancer cell lines.
A key observation is that the nature and substitution pattern of the aryl ring significantly impact the anticancer potency. For instance, the presence of electron-withdrawing or electron-donating groups on the aryl moiety can lead to substantial differences in activity.
Below is a summary of the cytotoxic activity of selected 5-arylated 2(5H)-furanones and their pyridazinone analogs against murine colon cancer cell lines.
Table 1: Cytotoxicity of 5-Arylated 2(5H)-Furanones and 3(2H)-Pyridazinones [1]
| Compound | R | IC50 (µM) - MAC 13 Cell Line | IC50 (µM) - MAC 16 Cell Line |
| 6a | H | 30-50 | 40-50 |
| 6b | 4-OCH3 | 30-50 | 40-50 |
| 6c | 4-Cl | 30-50 | 40-50 |
| 9a | H | >50 | >50 |
| 9b | 4-OCH3 | 17 | 11 |
| 9c | 4-Cl | 25 | 20 |
| 9d | 4-NO2 | 35 | 30 |
IC50: The concentration of the compound that inhibits 50% of cell growth.
The data indicates that the ring expansion from a 5-membered 2(5H)-furanone to a 6-membered 3(2H)-pyridazinone can lead to improved anticancer activity, as seen with compound 9b which has a p-methoxy-substituted aryl group.[1] This suggests that the electronic properties of the substituent and the overall scaffold geometry are crucial for cytotoxic effects.
Further studies have explored furanone-based hybrids as inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy.[2] A particular derivative, 13b , demonstrated broad-spectrum antiproliferative activity against 48 NCI cell lines with GI50 values ranging from 2.17 to 9.60 µM.[2] This compound also showed significant tumor volume reduction in a triple-negative breast cancer xenograft model.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[2]
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Antimicrobial Activity of this compound Analogs
This compound derivatives have also been investigated for their potential as antimicrobial agents. Their mechanism of action can involve the inhibition of bacterial quorum sensing, a cell-to-cell communication process that regulates virulence factor production and biofilm formation.[3][4]
The antimicrobial efficacy is highly dependent on the specific substitutions on the furanone ring. For example, the introduction of terpene moieties, such as l-borneol, has been shown to yield compounds with significant activity against Gram-positive bacteria.[5]
Table 2: Antimicrobial Activity of Chiral 2(5H)-Furanone Sulfones [5]
| Compound | R Group | MIC (µg/mL) - Staphylococcus aureus | MIC (µg/mL) - Bacillus subtilis |
| 26 | l-borneol | 8 | 8 |
MIC: Minimum Inhibitory Concentration required to inhibit the visible growth of the microorganism.
Compound 26 , a 2(5H)-furanone sulfone containing an l-borneol moiety, exhibited potent activity against Staphylococcus aureus and Bacillus subtilis.[5] Furthermore, this compound demonstrated a synergistic effect with aminoglycoside antibiotics, enhancing their efficacy.[5]
Another study highlighted that 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) exhibits broad-spectrum antimicrobial activity and can arrest the cell cycle in yeast.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[5]
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship Workflow
The process of establishing the SAR for this compound analogs typically follows a systematic workflow. This involves the synthesis of a library of compounds with diverse substitutions, followed by biological screening and data analysis to identify key structural features that govern activity.
Caption: General workflow for .
Signaling Pathway Inhibition
Certain this compound analogs exert their anticancer effects by inhibiting specific signaling pathways crucial for cancer cell proliferation and survival. For example, some derivatives have been identified as inhibitors of the IKKβ enzyme, a key component of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs targeting IKKβ.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering significant opportunities for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies summarized here highlight the critical role of substitutions at the C3, C4, and C5 positions in determining the biological activity of these analogs. Future research focused on the synthesis of new derivatives and the elucidation of their mechanisms of action will be crucial for translating the therapeutic potential of this versatile class of compounds into clinical applications. The expansion of the furanone ring to other heterocyclic systems, such as pyridazinones, also presents a promising avenue for the discovery of more potent and selective drug candidates.
References
- 1. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Novel 2(3H)-Furanone Compounds
The 2(3H)-furanone scaffold is a prominent structural motif found in numerous natural products and serves as a valuable template in medicinal chemistry for the development of new therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer properties.[1][2] This guide provides a comparative overview of the in vitro cytotoxicity of various novel this compound compounds against several cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several novel furanone compounds across various human cancer cell lines.
| Compound/Derivative Name | Target Cancer Cell Line | IC50 Value (µM) | Reference |
| (E)-5-(Bromomethylene)furan-2-(5H)-one | Prostate (PC-3) | 0.93 ± 0.02 | [3][4] |
| 3,4-dibromofuran-2(5H)-one | Colon (HCT-116) | 0.4 ± 0.04 | [3][4] |
| Furan-based compound 4 | Breast (MCF-7) | 4.06 | [5] |
| Furan-based compound 7 | Breast (MCF-7) | 2.96 | [5] |
| 3,4-Dibromo-5-(tert-butyldimethylsilyloxy)-furan-2(5H)-one (3a ) | Colon (HCT-116) | 1.3 | [1] |
| Silyl derivative 3d | Colon (HCT-116) | 1.6 | [1] |
| 5-alkoxy derivative 12 | Non-small cell lung (A549) | Not specified, but noted as highly active | [6] |
| 5-alkoxy derivative 15 | Non-small cell lung (A549) | Not specified, but noted as highly active | [6] |
| Bis-2(5H)-furanone derivative 4e | Glioma (C6) | 12.1 | [7] |
Experimental Protocols
Standardized assays are crucial for the reliable assessment of cytotoxicity. The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized furanone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[5][8]
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to distinguish between healthy, apoptotic, and necrotic cells.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the furanone compounds as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex experimental processes and biological pathways. The following visualizations have been created using Graphviz (DOT language) to adhere to the specified formatting requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic evaluation of halogenated furanones [inis.iaea.org]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 6. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Dual COX/LOX Inhibition of 2-Furanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concomitant inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways in the arachidonic acid cascade presents a promising strategy for the development of potent anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The 2-furanone scaffold has emerged as a versatile starting point for the synthesis of compounds with dual inhibitory activity. This guide provides an objective comparison of 2-furanone derivatives and their related heterocyclic analogues based on their in vitro inhibitory potency against COX and LOX enzymes, supported by experimental data and detailed protocols.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of a series of 2-furanone derivatives and their subsequent heterocyclic modifications against ovine COX-1, human recombinant COX-2, and soybean 15-LOX. A lower IC50 value indicates greater inhibitory potency. The selectivity index (SI) for COX-2 is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for the COX-2 isoform.
| Compound ID | Compound Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 15-LOX IC50 (µM) | COX-2 Selectivity Index (SI) |
| 2a | 2-Furanone | 11.21 ± 0.11 | 1.13 ± 0.09 | > 10 | 9.92 |
| 2b | 2-Furanone | 9.89 ± 0.14 | 0.98 ± 0.11 | > 10 | 10.09 |
| 2c | 2-Furanone | 3.93 ± 0.06 | 0.41 ± 0.04 | > 10 | 9.59 |
| 3a | Pyrrolone | 8.87 ± 0.09 | 0.89 ± 0.07 | 2.11 ± 0.13 | 9.97 |
| 3b | Pyrrolone | 7.92 ± 0.11 | 0.76 ± 0.09 | 2.07 ± 0.11 | 10.42 |
| 3c | Pyrrolone | 3.14 ± 0.04 | 0.32 ± 0.03 | 1.98 ± 0.17 | 9.81 |
| 5b | Pyridazinone | 4.11 ± 0.05 | 0.04 ± 0.003 | 1.89 ± 0.14 | 102.75 |
| 8b | Pyridazinone | 4.02 ± 0.08 | 0.04 ± 0.005 | 1.77 ± 0.12 | 100.50 |
| 8c | Pyridazinone | 3.98 ± 0.06 | 0.04 ± 0.004 | 1.81 ± 0.15 | 99.50 |
| Indomethacin | Reference | 0.10 ± 0.002 | 1.52 ± 0.13 | ND | 0.07 |
| Celecoxib | Reference | 7.89 ± 0.08 | 0.05 ± 0.006 | ND | 157.80 |
| Quercetin | Reference | ND | ND | 3.34 ± 0.18 | ND |
Data is presented as mean ± SD of three experiments. ND: not determined. Data extracted from a study by Abd El-Hameed et al. (2021).[1][2]
From the data, it is evident that while the initial 2-furanone derivatives (2a-c) exhibit some inhibitory activity, their conversion to other heterocyclic systems, particularly pyridazinones (5b, 8b, 8c), leads to a significant increase in potency and selectivity for COX-2, alongside potent 15-LOX inhibition.[1][2] The pyridazinone derivatives 5b, 8b, and 8c demonstrate superior dual COX-2/15-LOX inhibitory profiles, with COX-2 inhibition being more potent than the reference drug celecoxib.[1][2]
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the inhibitory roles of COX and LOX enzymes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit ovine COX-1 and COX-2. The method is based on a colorimetric COX inhibitor screening assay that measures the peroxidase activity of the enzymes.[3][4]
Materials:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compounds and reference inhibitors (Indomethacin, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add 10 µL of the test compound or reference inhibitor solution to the inhibitor wells. For the 100% initial activity wells, add 10 µL of the solvent.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.
-
Immediately add 20 µL of the colorimetric substrate solution (TMPD).
-
Shake the plate for a few seconds and measure the absorbance at 590 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of 100% activity - Absorbance of inhibitor) / Absorbance of 100% activity] x 100
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro 15-Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the inhibitory effect of the compounds on soybean 15-lipoxygenase, which is structurally and functionally similar to mammalian 15-LOX. The assay measures the formation of hydroperoxides from a fatty acid substrate.[5][6][7][8]
Materials:
-
Borate Buffer (0.2 M, pH 9.0) or Sodium Phosphate Buffer (100 mM, pH 8.0)
-
Soybean Lipoxygenase (15-LOX) enzyme solution
-
Linoleic Acid or Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (Quercetin)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor at various concentrations.
-
In a quartz cuvette, incubate the 15-LOX enzyme solution with the test compound or reference inhibitor in the buffer for 5-10 minutes at 25°C.
-
Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm for 3-5 minutes. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.
-
The rate of the reaction is determined from the initial linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of 2-furanone derivatives as dual COX/LOX inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal of 2(3H)-Furanone: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2(3H)-Furanone is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this chemical.
Immediate Safety and Hazard Summary
Before handling this compound, it is crucial to be aware of its potential hazards. While specific derivatives may have slightly different profiles, a summary of common hazards is presented below. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are working with.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] |
Note: The toxicological properties of many furanone derivatives have not been thoroughly investigated. It is advisable to handle them with caution.[2]
Pre-Disposal and Handling Procedures
Proper handling is the first step to safe disposal. Adhere to the following precautions in the laboratory:
-
Ventilation : Ensure good ventilation of the workstation.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, eye, and face protection.[4][5]
-
Hygiene : Do not eat, drink, or smoke when using this product. Always wash hands after handling.[3]
-
Storage : Store in a cool, well-ventilated place in a tightly closed container.[3][4][6]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical in household trash or into the sewage system.
-
Containment :
-
Surplus and Non-Recyclable Solutions :
-
Spill Management :
-
In case of a spill, ventilate the area and avoid breathing vapors.[2][3]
-
For small spills, absorb the spillage with an inert, dry material (e.g., sand, earth) and place it in a suitable waste disposal container.[6]
-
For larger spills, prevent further leakage if it is safe to do so. Inform relevant authorities if environmental pollution occurs.[2][6]
-
-
Final Disposal :
-
Dispose of the contents and the container in accordance with the instructions from a licensed collector and national and local regulations.[3][4][6]
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[8][9]
-
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C4H4O2 | CID 140765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. synerzine.com [synerzine.com]
- 4. fishersci.com [fishersci.com]
- 5. synerzine.com [synerzine.com]
- 6. synerzine.com [synerzine.com]
- 7. ethz.ch [ethz.ch]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
